15-Pgdh-IN-2

Catalog No.
S12860189
CAS No.
M.F
C16H13NO3S2
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-Pgdh-IN-2

Product Name

15-Pgdh-IN-2

IUPAC Name

(5E)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C16H13NO3S2

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C16H13NO3S2/c18-15-14(22-16(19)17-15)10-11-3-5-12(6-4-11)20-8-7-13-2-1-9-21-13/h1-6,9-10H,7-8H2,(H,17,18,19)/b14-10+

InChI Key

NTKWOUHXDKSPIX-GXDHUFHOSA-N

SMILES

Array

Canonical SMILES

C1=CSC(=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3

Isomeric SMILES

C1=CSC(=C1)CCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3

The Enzyme: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

Author: Smolecule Technical Support Team. Date: February 2026

15-PGDH is a NAD+-dependent enzyme that catalyzes the first and rate-limiting step in the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2) [1]. It oxidizes the 15-hydroxyl group of PGE2 to a 15-keto group, thereby inactivating it [1]. As a key negative regulator of PGE2 levels, 15-PGDH plays a crucial role in various physiological and pathological processes [2] [3].

The following diagram illustrates the core enzymatic reaction and the general effect of its inhibition.

G PGE2 Active PGE2 (15(S)-OH) Enzyme 15-PGDH + NAD⁺ PGE2->Enzyme Substrate Result Elevated PGE2 Levels Product Inactive 15-keto-PGE2 + NADH Enzyme->Product Oxidation Inhibitor 15-PGDH Inhibitor Inhibitor->Enzyme Binds & Inhibits

Detailed Mechanism of 15-PGDH Inhibition

Although "15-PGDH-IN-2" is not explicitly described, high-affinity inhibitors like SW033291 and SW209415 share a common, sophisticated mechanism. They act as competitive inhibitors but exploit a dynamic "lid" domain on the enzyme to achieve exceptional potency [1].

The table below summarizes the key structural and mechanistic features of 15-PGDH inhibition based on cryo-EM and molecular dynamics studies [1].

Feature Description & Role in Inhibition
Binding Site Deep, buried pocket within the enzyme's catalytic core, also occupied by the natural substrate PGE2.

| Key Residues | S138 & Y151: Form hydrogen bonds with inhibitor, mimicking substrate's transition state. F185 & Y217: Act as "hinges" for a dynamic lid; inhibitors exploit π-stacking for sub-nanomolar affinity. | | Induced-Fit Mechanism | Binding triggers rotation of the "lid" domain (helices α7, α8, α9), encapsulating the inhibitor completely. | | Consequence | Lid closure physically blocks substrate access and locks the inhibitor in place, making inhibition highly potent and durable. |

Biological Consequences and Functional Effects

Inhibiting 15-PGDH has one primary, crucial outcome: a significant increase in local levels of PGE2 [4] [3] [5]. This elevated PGE2 then activates its cognate receptors (e.g., EP2 and EP4), setting off a cascade of downstream signaling events.

The table below outlines the primary documented outcomes of 15-PGDH inhibition in different disease models.

Physiological System Observed Effect of 15-PGDH Inhibition Postulated Downstream Signaling
Aged Skeletal Muscle Increased muscle mass, strength, and endurance; improved mitochondrial function [4] [3]. Activation of AKT pathway; inhibition of FOXO and TGF-β signaling; reduction of ubiquitin-proteasome activity [4].
Liver & Metabolism (T2DM) Improved glucose metabolism; altered steroid hormone and fatty acid metabolism [5]. Regulation of cytochrome P450 genes (e.g., Cyp2c55, Cyp3a11) and glutathione S-transferases [5].
Lung (Fibrosis Model) Reduced inflammation and fibrosis; improved survival [6]. Antagonism of TGF-β-induced pro-fibrotic signaling in fibroblasts [6].
Cancer (Lung Adenocarcinoma) Overexpression of 15-PGDH (opposite effect) inhibits cell growth, induces cell cycle arrest, and inhibits epithelial-mesenchymal transition (EMT) [7]. Inhibition of PI3K/AKT/mTOR pathway [7].

Experimental Protocols for Key Assays

For researchers aiming to validate the activity of 15-PGDH inhibitors, here are established methodologies from the literature.

Assay Type Purpose Key Protocol Details

| Enzymatic Activity (qHTS) | Identify inhibitors by monitoring PGE2 degradation [2]. | • Format: 1536-well plate, 4 µL reaction. • Reaction: 15-PGDH oxidizes PGE2, converting NAD+ to fluorescent NADH. • Readout: Fluorescence increase. • Control: Use a known inhibitor (e.g., GW5074) in a 16-point dilution series. | | Differential Scanning Fluorimetry (DSF) | Measure compound-induced thermal stabilization of 15-PGDH [2]. | • Principle: Ligand binding increases protein melting temperature (Tm). • Conditions: Test in absence/presence of cofactors (NAD+, NADH). • Output: Shift in Tm indicates binding and can correlate with mechanism. | | In Vivo Efficacy (Sarcopenia Model) | Evaluate effect on muscle mass and function [3]. | • Model: Aged mice. • Treatment: Administer inhibitor (e.g., SW033291 at 5 mg/kg) via intraperitoneal injection. • Endpoints: Muscle mass (weight), muscle force (305C lever system), PGE2 levels (LC-MS/MS). |

References

Comprehensive Technical Guide: The Role of 15-PGDH in Prostaglandin Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

15-Hydroxyprostaglandin dehydrogenase (15-PGDH), encoded by the HPGD gene in humans, is a rate-limiting enzyme responsible for the metabolic inactivation of prostaglandins and related eicosanoids. As a member of the short-chain dehydrogenase/reductase (SDR) superfamily, 15-PGDH catalyzes the NAD⁺-dependent oxidation of the 15(S)-hydroxyl group of prostaglandins to a 15-keto metabolite, dramatically reducing their biological activity. This enzyme serves as a critical regulatory checkpoint that works in concert with prostaglandin synthetic enzymes to maintain prostaglandin homeostasis. Through its catabolic function, 15-PGDH influences diverse physiological and pathological processes including inflammation, cancer progression, reproductive biology, and hematopoietic regulation. The enzyme's expression patterns, structural characteristics, and regulatory mechanisms have consequently become subjects of intense investigation for therapeutic development across multiple disease domains.

This technical review provides a comprehensive analysis of 15-PGDH, integrating fundamental biochemical knowledge with recent research advances. We examine the enzyme's molecular architecture and catalytic mechanism, its tissue-specific expression and regulation, established experimental methodologies for its study, and emerging therapeutic strategies targeting 15-PGDH activity. The content is specifically structured to assist researchers and drug development professionals in understanding both fundamental concepts and current frontiers in 15-PGDH biology, with particular emphasis on quantitative biochemical parameters, structural insights, and translational applications supported by recent peer-reviewed literature.

Core Biochemical Function and Catalytic Mechanism

15-PGDH functions as the initial and committed step in the prostaglandin catabolic pathway, converting active prostaglandins into inactive 15-keto metabolites [1] [2]. The enzyme specifically targets the 15(S)-hydroxyl group of prostaglandins, including PGE₂, PGF₂α, and related compounds, oxidizing it to a ketone group through an NAD⁺-dependent reaction [1] [3]. This structural modification typically results in ≥90% reduction in the biological activity of the prostaglandin molecule, effectively terminating its signaling capacity [2].

The catalytic mechanism of 15-PGDH has been elucidated through molecular dynamics simulations and site-directed mutagenesis studies, revealing the involvement of a conserved catalytic triad consisting of Tyr151, Gln148, and Asn95 [4]. These residues collaborate to facilitate the hydride transfer from the prostaglandin substrate to the NAD⁺ cofactor. Structural analyses indicate that 15-PGDH exhibits broad substrate specificity, accepting not only classic prostaglandins but also lipoxins and hydroxyeicosatetraenoic acids (HETEs) as substrates [5]. The enzyme demonstrates a strong preference for NAD⁺ over NADP⁺ as its cofactor, a characteristic that distinguishes it from other prostaglandin-metabolizing enzymes such as carbonyl reductase 1 (CBR1) [5].

Table 1: Key Catalytic Residues in Human 15-PGDH

Residue Position Functional Role Experimental Evidence
Tyr151 Active site Proton acceptor/donor Site-directed mutagenesis abolishes activity [4]
Lys155 Cofactor binding Stabilizes NAD⁺ binding Mutagenesis reduces catalytic efficiency [1]
Ser138 Active site Stabilizes transition state Alanine substitution creates inactive enzyme [6]
Cys182 Structural Maintains structural integrity Mutation eliminates enzymatic activity [6]

The diagram below illustrates the catalytic reaction mechanism of 15-PGDH:

G PGH2 PGH₂ (Precursor) PGE2 PGE₂ Active Prostaglandin PGH2->PGE2 Synthesis Product 15-keto-PGE₂ Inactive Metabolite PGE2->Product  Inactivation NAD NAD⁺ NADH NADH NAD->NADH  Reduction COX COX-2 COX->PGH2  Conversion PGDH 15-PGDH PGDH->PGE2  Catalyzes

Figure 1: 15-PGDH Catalytic Reaction Pathway. The diagram illustrates the conversion of active PGE₂ to its inactive 15-keto metabolite by 15-PGDH, utilizing NAD⁺ as an essential cofactor in this inactivation pathway.

Structural Characteristics and Molecular Organization

Human 15-PGDH is encoded by the HPGD gene located on chromosome 4q34.1, consisting of an 801-base pair open reading frame that translates into a 266 amino acid protein with a molecular weight of approximately 29 kDa [1] [3]. The enzyme functions as a homodimer in its native state, with each monomer folding into the characteristic short-chain dehydrogenase/reductase (SDR) fold [5]. This conserved structural architecture includes a Rossmann fold domain for NAD⁺ cofactor binding and a substrate-binding pocket that accommodates various prostaglandin structures [6].

Crystallographic studies (PDB ID: 2GDZ) have revealed critical details about the enzyme's active site organization and mechanism of cofactor binding [3]. The NAD⁺ cofactor binds within a conserved groove near the N-terminal region of the protein, with specific interactions involving residues Thr188 and Lys155 that are essential for cofactor positioning and catalytic efficiency [6]. The C-terminal domain displays significantly lower sequence conservation compared to other SDR family members, which likely contributes to the enzyme's ability to accommodate diverse prostaglandin substrates [6]. This structural flexibility enables 15-PGDH to metabolize a range of eicosanoids while maintaining catalytic efficiency.

Table 2: Structural and Genomic Features of Human 15-PGDH

Characteristic Details Reference
Gene Symbol HPGD [1]
Chromosomal Location 4q34.1 [1] [3]
Protein Length 266 amino acids [3]
Molecular Weight 28,977 Da [3]
Quaternary Structure Homodimer [5]
Protein Family Short-chain dehydrogenase/reductase (SDR36C1) [1] [3]
Known Structures PDB: 2GDZ (1.65 Å resolution) [3]

Site-directed mutagenesis studies have identified several residues critical for 15-PGDH function beyond the catalytic triad. Cysteine 182 has been shown to be essential for enzymatic activity, suggesting the potential involvement of a redox-sensitive mechanism in regulation [6]. Additionally, tyrosine 151 and lysine 155 form part of the catalytic center, with mutagenesis of either residue resulting in complete ablation of enzymatic activity [1]. These structural insights have facilitated the rational design of 15-PGDH inhibitors and activators with therapeutic potential.

Expression Patterns and Biological Regulation

15-PGDH demonstrates ubiquitous expression across human tissues, with particularly high levels detected in the placenta, lung, kidney, and gastrointestinal tract [1]. Comprehensive RNA-seq analyses of 27 different human tissues identified significant 15-PGDH expression in the jejunal mucosa, colon, rectum, and urinary bladder, reflecting its systemic role in prostaglandin homeostasis [1]. At the cellular level, 15-PGDH expression is regulated by various transcription factors, including MITF in melanocytic cells, indicating cell-type-specific regulatory mechanisms [1].

The regulation of 15-PGDH occurs through multiple interconnected mechanisms:

  • Transcriptional Control: The 15-PGDH promoter contains response elements for various nuclear receptors and transcription factors. TGFB1 up-regulates 15-PGDH expression, while cortisol and dexamethasone down-regulate its expression, providing a mechanism for glucocorticoid-mediated modulation of prostaglandin signaling [3].
  • Epigenetic Regulation: Histone deacetylases (HDACs), particularly HDAC4, play a significant role in repressing 15-PGDH transcription. In cervical stromal cells, PGE₂ signaling through EP2 receptors activates calcium-dependent signaling pathways that promote HDAC4 nuclear translocation and subsequent 15-PGDH repression [7].
  • Post-translational Modifications: While less characterized, the presence of critical cysteine residues suggests potential redox regulation of 15-PGDH activity, though the specific modifications remain an active area of investigation [6].

The following diagram illustrates the key regulatory pathways controlling 15-PGDH expression:

G PGE2 PGE₂ EP2 EP2 Receptor PGE2->EP2 Ca Ca²⁺ Signaling EP2->Ca HDAC4 HDAC4 Dephosphorylation & Nuclear Translocation Ca->HDAC4 H3ac ↓ Histone H3 Acetylation HDAC4->H3ac PGDHtrans 15-PGDH Gene Repression H3ac->PGDHtrans TGFB1 TGFB1 PGDHind 15-PGDH Induction TGFB1->PGDHind GlucoC Glucocorticoids GlucoC->PGDHind  Repression

Figure 2: Regulatory Pathways Controlling 15-PGDH Expression. The diagram illustrates key pathways including PGE₂-mediated repression through HDAC4 and regulatory inputs from TGFB1 and glucocorticoids.

This sophisticated regulatory network allows for tissue-specific and context-dependent control of prostaglandin levels, with significant implications for both normal physiology and disease pathogenesis. The reciprocal relationship between 15-PGDH and COX-2 creates a yin-yang dynamic that precisely controls active prostaglandin concentrations in various tissue microenvironments [2] [7].

Research Methodologies and Experimental Approaches

The investigation of 15-PGDH function and activity employs diverse methodological approaches spanning biochemical, structural, and cellular techniques. Understanding these methodologies is essential for evaluating existing literature and designing new studies.

Activity and Inhibition Assays

Spectrophotometric and fluorometric assays represent the cornerstone of 15-PGDH functional characterization. The standard enzymatic assay monitors the NAD⁺ to NADH conversion by measuring fluorescence increase (excitation 340 nm, emission 460 nm) or absorbance at 340 nm when 15-PGDH oxidizes its prostaglandin substrate [5]. This assay principle has been adapted to high-throughput screening (HTS) formats, enabling the evaluation of thousands of compounds for inhibitory activity. Quantitative HTS (qHTS) campaigns have identified novel 15-PGDH inhibitors with nanomolar affinity, including both competitive and non-competitive mechanisms of action [5].

Advanced inhibition characterization employs enzyme kinetic studies to determine Ki values and inhibition mechanisms. For example, the competitive inhibitor CAY10397 demonstrates a Ki of 110 nM, while optimized thiazolidinedione derivatives such as CT-8 show Ki values of approximately 90 nM [5]. These assays typically use purified recombinant 15-PGDH enzyme with PGE₂ as the substrate at concentrations near the Km value (typically 1-10 μM range) to ensure accurate determination of inhibitory potency.

Molecular Modeling and Structural Studies

Molecular dynamics (MD) simulations have been instrumental in elucidating the catalytic mechanism of 15-PGDH. These computational approaches model the intermolecular interactions between the enzyme and its substrates/inhibitors within the active site, identifying key residues involved in catalysis and binding [4]. MD simulations of 15-PGDH complexed with PGE₂ or inhibitor compounds have revealed the dynamic behavior of the catalytic triad and its role in the reaction mechanism.

X-ray crystallography has provided high-resolution structural information for 15-PGDH, with the deposited structure 2GDZ resolved at 1.65 Å resolution [3]. This structural data enables rational drug design through visualization of the active site architecture and cofactor binding interactions. Structural analysis combined with site-directed mutagenesis has validated the functional contributions of specific residues, creating a comprehensive structure-function relationship map for the enzyme.

Gene Expression Analysis

RNA-sequencing and quantitative PCR methodologies measure 15-PGDH transcript levels across tissues and experimental conditions. These approaches have identified tissue-specific expression patterns and alterations in disease states, particularly in cancers where 15-PGDH frequently shows decreased expression [7]. Chromatin immunoprecipitation (ChIP) assays have further elucidated transcriptional regulatory mechanisms, demonstrating reduced histone H3 acetylation at the 15-PGDH promoter following PGE₂ stimulation in cervical stromal cells [7].

Pathophysiological Roles and Therapeutic Targeting

15-PGDH plays critical roles in multiple physiological and pathological processes, making it an attractive therapeutic target for various conditions. The enzyme's function as a prostaglandin degradation enzyme positions it as a key regulator of prostaglandin-mediated signaling in health and disease.

Cancer and Inflammation

15-PGDH functions as a tissue suppressor in multiple cancer types, including colorectal, lung, breast, and bladder cancers [5]. The enzyme's ability to limit local prostaglandin levels counteracts the tumor-promoting effects of COX-2-derived PGE₂, which includes stimulation of cell proliferation, angiogenesis, and immune evasion [5]. In normal tissues, 15-PGDH maintains inflammatory homeostasis by terminating the actions of pro-inflammatory prostaglandins, with decreased 15-PGDH activity contributing to chronic inflammatory conditions [2].

Therapeutic strategies targeting 15-PGDH in cancer and inflammation include:

  • 15-PGDH Activators: Compounds that increase 15-PGDH expression or activity could potentially counteract tumor-promoting inflammation and limit cancer progression. HDAC inhibitors have shown promise in upregulating 15-PGDH expression in preclinical models [7].
  • Dual COX/15-PGDH Modulators: Approaches that simultaneously inhibit COX-2 and activate 15-PGDH may provide enhanced efficacy in controlling pathological prostaglandin signaling [8].
Hematopoietic Regeneration

Inhibition of 15-PGDH has emerged as a promising strategy to enhance hematopoietic stem and progenitor cell (HSPC) function and accelerate blood cell reconstitution after bone marrow transplantation [9]. The small molecule 15-PGDH inhibitor (+)SW033291 increases tissue PGE₂ levels, expands HSPC numbers, and accelerates hematologic recovery in murine transplantation models [9]. Mechanistically, 15-PGDH is highly expressed in specific splenic niche cells (macrophages, megakaryocytes, and mast cells), and PGDH inhibition potentiates the splenic microenvironment to support hematopoietic regeneration [9].

Reproductive Biology

15-PGDH plays critical roles in pregnancy maintenance and timing of parturition. In mouse models, 15-PGDH knockout results in early pregnancy termination, while hypomorphic mutations cause premature labor onset due to elevated PGF₂α concentrations [1]. In the cervix, PGE₂-mediated repression of 15-PGDH creates a feed-forward amplification loop that facilitates cervical ripening, suggesting that 15-PGDH inhibitors could potentially augment prostaglandin-based cervical ripening protocols [7].

Table 3: Therapeutic Applications of 15-PGDH Modulation

Condition Therapeutic Approach Mechanism Development Status
Hematopoietic Recovery 15-PGDH inhibition (+)SW033291 Increases PGE₂, expands HSPCs Preclinical models [9]
Cervical Ripening 15-PGDH inhibitors Amplifies local PGE₂ signaling Preclinical/Conceptual [7]
Cancer 15-PGDH activators Reduces oncogenic PGE₂ signaling Target validation [5]
Preterm Birth Prevention EP2 antagonists, HDAC4 inhibitors Prevents 15-PGDH repression Preclinical [7]

Conclusion and Future Perspectives

15-PGDH represents a critical metabolic gatekeeper in prostaglandin biology, with far-reaching implications for human physiology and disease. The enzyme's central role in controlling prostaglandin bioavailability, combined with its complex regulation and tissue-specific expression patterns, positions it as a compelling target for therapeutic intervention across multiple disease domains. Current research continues to elucidate novel aspects of 15-PGDH biology, including its interactions with other metabolic pathways, cell-type-specific functions, and potential roles in additional physiological processes.

Future directions in 15-PGDH research will likely focus on several key areas:

  • Structural Biology: Elucidation of additional 15-PGDH structures in complex with diverse substrates and inhibitors will facilitate structure-based drug design and enhance our understanding of substrate specificity determinants.
  • Tissue-Specific Functions: Generation of conditional knockout models and tissue-specific manipulations will clarify the distinct roles of 15-PGDH in different organ systems and cell types.
  • Therapeutic Development: Optimization of 15-PGDH modulators with improved pharmacokinetic properties and tissue targeting will enable translation of preclinical findings into clinical applications.
  • Biomarker Applications: Investigation of 15-PGDH as a potential biomarker for disease risk, prognosis, or treatment response in conditions influenced by prostaglandin signaling.

References

how does 15-PGDH degradation affect PGE2 signaling

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Experimental Findings on 15-PGDH

Study Focus / Model System Key Finding Related to 15-PGDH Measured Outcome of 15-PGDH Manipulation Reference
Core Biochemical Function Catalyzes oxidation of PGE2 to 15-keto-PGE2. 15-keto-PGE2 has significantly lower biological activity. [1] [2]
Colorectal Cancer Liver Metastases (Human) Intra-tumoral heterogeneity in PGE2 levels and 15-PGDH activity. PGE2 higher in tumor center; 15-PGDH protein higher but activity lower due to reduced NAD+ availability. [3]
Aged Muscle Mass (Mouse Model) 15-PGDH is upregulated in aged muscle. Genetic or pharmacological (SW033291) inhibition increased PGE2, rejuvenating muscle mass and strength. [4] [5]
Acute Liver Injury (Mouse Model) Hepatic 15-PGDH overexpression is protective. Transgenic mice had higher 15-keto-PGE2, were resistant to LPS-induced injury via PPAR-γ activation in Kupffer cells. [2]
Acute Kidney Injury (Mouse Model) 15-PGDH is upregulated after LPS-induced injury. Pharmacological inhibition (SW033291) attenuated renal injury, regulated apoptosis, autophagy, and oxidative stress. [6]

Detailed Experimental Protocols

To help you evaluate or replicate these key findings, here are the methodologies from the pivotal studies summarized above.

Study on Intra-tumoral Heterogeneity in CRCLM (PMC3598740) [3]
  • Objective: To test the hypothesis that there is intra-tumoral variability in PGE2 content and 15-PGDH levels/activity in human colorectal cancer liver metastases (CRCLM).
  • Tissue Collection: Fresh tumor tissue was collected from 20 patients undergoing liver resection for CRCLM. A strict protocol was used to dissect and sample tissue from defined peripheral and central tumor regions.
  • Key Analyses:
    • PGE2 Measurement: Tissue PGE2 levels were quantified using a competitive immunoassay (Amersham Biosciences), normalized to total protein (Bradford assay).
    • 15-PGDH & COX-2 Expression: Protein expression was analyzed by immunohistochemistry (IHC) on formalin-fixed paraffin-embedded tissue sections. A computerized scoring method (Aperio software) ensured objective quantification.
    • 15-PGDH Activity & NAD+/NADH: 15-PGDH enzyme activity and NAD+/NADH levels were measured in tissue samples from the center and periphery of tumors.
  • In Vitro Model: LIM1863 human CRC cells were used to model epithelial-mesenchymal transition (EMT), induced by transforming growth factor-β (TGFβ).
Study on Rejuvenating Aged Muscle (Science, 2021) [4] [5]
  • Objective: To determine the role of 15-PGDH in age-related muscle loss (sarcopenia) and evaluate its inhibition as a therapeutic strategy.
  • Animal Model: Young and aged mice.
  • Interventions:
    • Genetic Inhibition: Adeno-associated viral (AAV) vectors delivering shRNA to knock down 15-PGDH in muscles.
    • Pharmacological Inhibition: Treatment with SW033291 (SW), a potent small-molecule inhibitor of 15-PGDH.
    • Overexpression: AAV-mediated overexpression of 15-PGDH in young mouse muscles to confirm its atrophy-inducing effect.
  • Key Assessments:
    • PGE2 Levels: Measured in muscle tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Muscle Function: Muscle mass, strength, and exercise performance were evaluated.
    • Cell Source Identification: Multiplex tissue imaging (CODEX) and qRT-PCR on isolated myofibers and macrophages identified the cellular sources of 15-PGDH in aged muscle.
    • Pathway Analysis: RNA sequencing (RNAseq) and Western blotting were used to analyze downstream signaling pathways (e.g., ubiquitin-proteasome, TGF-β, mitochondrial function).
Study on Acute Liver Injury (PLOS One, 2017) [2]
  • Objective: To evaluate the significance of 15-PGDH in LPS-induced acute liver injury.
  • Animal Model: Transgenic mice with liver-specific overexpression of 15-PGDH (15-PGDH Tg) and wild-type controls.
  • Injury Model: Mice were injected intraperitoneally with LPS and Galactosamine (GalN) to induce acute liver inflammation and injury.
  • Key Analyses:
    • Survival & Liver Injury: Survival rates, serum ALT/AST levels, and liver histology (H&E staining) were assessed.
    • Cellular Mechanisms: Apoptosis (caspase-3 activity, PARP cleavage), macrophage activation (F4/80 IHC), and inflammatory cytokines were measured.
    • In Vitro Co-culture: Conditioned medium from 15-PGDH Tg hepatocytes or 15-keto-PGE2 was applied to Kupffer cells to test the paracrine anti-inflammatory effect.
    • PPAR-γ Antagonism: The PPAR-γ antagonist GW9662 was used in vitro and in vivo to confirm the mechanism of action.

Signaling Pathways and Regulatory Role

The following diagram illustrates the core biochemical relationship between 15-PGDH and the PGE2 signaling pathway.

Core pathway of PGE2 synthesis by COX/PGE-synthases and degradation by 15-PGDH.

Therapeutic Implications and Future Directions

The regulation of PGE2 by 15-PGDH presents a compelling therapeutic target. Strategies are being explored for both inhibiting and inducing the enzyme, depending on the pathological context.

  • 15-PGDH Inhibition: In conditions where boosting PGE2 signaling is desirable (e.g., sarcopenia [4] [5], enhancing hematopoietic stem cell transplantation [6], and potentially tissue regeneration), 15-PGDH inhibitors like SW033291 are being investigated. This approach aims to increase local, physiological levels of PGE2 to promote repair and regeneration.
  • 15-PGDH Induction or Mimetics: Conversely, in pathologies driven by excessive PGE2, such as cancer progression [7] [3] [1] or acute inflammatory injury [2], strategies to increase 15-PGDH activity or use 15-keto-PGE2 mimetics could be beneficial. This would enhance the negative feedback on PGE2, suppressing its pro-tumorigenic and pro-inflammatory effects.

References

15-PGDH-IN-2 discovery and initial characterization

Author: Smolecule Technical Support Team. Date: February 2026

The 15-PGDH Enzyme and Its Therapeutic Relevance

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) is a key enzyme responsible for inactivating prostaglandin E2 (PGE2) by oxidizing its 15(S)-hydroxyl group [1] [2]. As PGE2 is a signaling molecule involved in processes like tissue repair, inflammation, and cell proliferation, 15-PGDH acts as a critical regulator of its biological effects [1] [3].

Inhibiting 15-PGDH to increase PGE2 levels has emerged as a promising therapeutic strategy for several conditions, as summarized in the table below.

Condition Effect of 15-PGDH Inhibition Key Findings / Mechanism
Sarcopenia (age-related muscle wasting) Rejuvenates aged muscle mass and strength [1] Increases PGE2; improves mitochondrial function, autophagy; reduces TGF-β signaling and ubiquitin-proteasome activity [1].
Pulmonary Fibrosis Reduces fibrosis, improves lung function, and increases survival in mice [3] Increases PGE2; disrupts TGF-β signaling; inhibits myofibroblast differentiation and extracellular matrix (ECM) remodeling [3].
Cancer 15-PGDH itself is recognized as a tumor suppressor [4] [5]. Overexpression inhibits cancer cell growth, induces cell cycle arrest, and inhibits Epithelial-Mesenchymal Transition (EMT) [4].

Experimental Evidence for 15-PGDH Inhibition

Substantial research, including in vivo studies with small-molecule inhibitors, validates 15-PGDH as a drug target.

  • In Vivo Efficacy: A small molecule inhibitor, (+)SW033291, binds 15-PGDH with high affinity, increases tissue PGE2 levels, and has shown therapeutic benefits in mouse models of sarcopenia and pulmonary fibrosis [1] [3].
  • Structural Biology: The crystal structure of human 15-PGDH has been solved, which facilitates structure-based drug design [6]. Very recent studies (2025) have solved co-crystal structures of 15-PGDH bound to novel small molecule inhibitors, identifying key features for drug potency [7].

A Generalized Workflow for Characterizing 15-PGDH Inhibitors

The methodology for evaluating 15-PGDH inhibitors typically follows a multi-step process, from biochemical assays to in vivo validation, as outlined below.

G cluster_1 In Vitro Characterization cluster_2 In Vivo Validation Start Start: Identify Inhibitor Candidate A1 Biochemical Assay • Measure 15-PGDH enzyme activity • Determine IC₅₀ Start->A1 A2 Cellular Assays • Assess PGE₂ level increase • Check cell proliferation/migration A1->A2 A3 Structural Analysis • X-ray crystallography • Determine binding mode A2->A3 B1 Animal Disease Models • Evaluate efficacy (e.g., fibrosis, muscle mass) • Monitor survival/weight A3->B1 B2 Mechanistic Studies • Analyze target pathways • Verify PGE₂ increase in tissue B1->B2 End Lead Compound B2->End

Generalized workflow for 15-PGDH inhibitor characterization

References

15-PGDH-IN-2 binding site and molecular interactions

Author: Smolecule Technical Support Team. Date: February 2026

Binding Site and Key Molecular Interactions

The binding site for 15-PGDH inhibitors is a well-defined pocket within the enzyme that utilizes a dynamic "lid" domain which closes around inhibitors, trapping them and leading to very high binding affinity [1].

The table below summarizes the key residues in the 15-PGDH binding pocket and their roles in inhibitor interaction, based on cryo-EM and crystallography studies of potent inhibitors like SW033291 and (+)-SW209415 [2] [3] [1].

Protein Residue Role in Catalysis or Structure Interaction Type with Inhibitors
Ser138 (S138) Part of the catalytic triad [2]. Hydrogen bonding with inhibitor sulfoxide moiety [2] [1].
Tyr151 (Y151) Part of the catalytic triad [2]. Hydrogen bonding with inhibitor sulfoxide moiety [2] [1].
Gln148 (Q148) Active site residue [2]. Hydrogen bonding with amine groups on the inhibitor core structure [2].
Phe185 (F185) Hinge residue for the "lid" domain [1]. π-stacking with thienopyridine or central aromatic rings of inhibitors [1].
Tyr217 (Y217) Hinge residue for the "lid" domain [1]. π-stacking and hydrophobic interactions [1].
Leu139 (L139) Lines the hydrophobic pocket [1]. Hydrophobic interactions with the inhibitor core [1].
Ile190, Leu191, Ile194 Form a hydrophobic pocket [1]. Accommodate the inhibitor's alkyl chain (e.g., butyl group) [2] [1].

This interaction mechanism is shared across different inhibitor scaffolds. The inhibitor's sulfoxide group mimics the transition state of the natural substrate (PGE2) during oxidation of its 15(S)-hydroxyl group [2] [1]. The hydrophobic tail of inhibitors occupies a pocket believed to bind the C16-C20 alkyl chain of PGE2 [2].

Structural Techniques and Experimental Protocols

The current understanding of 15-PGDH inhibitor binding comes from several advanced structural biology techniques.

  • Cryo-Electron Microscopy (Cryo-EM): The solution structure of human 15-PGDH in complex with inhibitors was solved using single-particle cryo-EM [1].

    • Protocol: The 15-PGDH protein was co-purified with the inhibitor (+)-SW209415 and the NADH cofactor using size-exclusion chromatography (SEC) before grid preparation. The complex was verified by unique spectral properties of each component in the SEC chromatogram. Image processing yielded a map at 2.4 Å resolution, allowing accurate modeling of the protein-inhibitor interactions [1].
  • X-ray Crystallography: The first co-crystal structures of human 15-PGDH bound to small molecule inhibitors have been solved (e.g., PDB ID: 9PFL) [3] [4].

    • Protocol: The structure was solved at a resolution of 1.65 Å using X-ray diffraction. The deposited data includes refinement statistics (R-value work: 0.191) and details of the crystallographic software used (e.g., REFMAC for refinement, XDS for data reduction) [3].
  • Molecular Dynamics (MD) and Docking: Used extensively before experimental structures were available, and to validate them [2] [1].

    • Protocol: Docking studies can be performed using the crystal structure of human 15-PGDH in complex with NAD+ (PDBID: 2GDZ). For dynamics, a protocol involving 30 ns MD simulations was used to understand the stability of binding interactions for both enantiomers of an inhibitor [2]. Another study used 1.5 μs MD simulations to confirm the stability of the inhibitor and the closed lid domain [1].

Experimental Workflow for Structure Determination

The following diagram outlines a typical workflow for determining the 3D structure of a 15-PGDH-inhibitor complex, which is critical for elucidating the molecular interactions discussed.

G start Start: Protein & Inhibitor Complex Formation step1 Crystallization (X-ray) start->step1 step2 Grid Preparation (Cryo-EM) start->step2 step3 Data Collection (X-ray Diffraction / Cryo-EM Imaging) step1->step3 step2->step3 step4 Data Processing & Model Building step3->step4 step5 Structure Refinement & Validation step4->step5 end Deposit in PDB (e.g., 9PFL) step5->end

Implications for Drug Design

The structural insights provide a clear roadmap for rational drug design:

  • High-Potency Design: The sub-nanomolar affinity of inhibitors like SW033291 is explained by their ability to exploit the natural induced-fit mechanism of the enzyme's lid domain [1].
  • Stereochemistry: The binding pocket is highly stereosensitive. For sulfoxide-containing inhibitors, the (R)-enantiomer shows dramatically higher potency (∼300-fold) than the (S)-enantiomer because its geometry allows correct hydrogen bonding with S138 and Y151 [2] [1].
  • Scaffold Hopping: The binding site can accommodate different chemical scaffolds, as evidenced by the structures of multiple inhibitor classes, provided they maintain the key interactions with the catalytic residues and hydrophobic pocket [1].

References

15-PGDH-IN-2 research applications and significance

Author: Smolecule Technical Support Team. Date: February 2026

The 15-PGDH Enzyme: A Key Regulatory Node

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a crucial enzyme that inactivates prostaglandins, including Prostaglandin E2 (PGE2), by catalyzing their oxidation [1] [2]. The balance between prostaglandin synthesis (e.g., by COX-2) and degradation by 15-PGDH is a fundamental regulatory mechanism for local prostaglandin levels [1] [3].

The diagram below illustrates the central role of 15-PGDH in prostaglandin signaling.

G 15-PGDH Regulates Prostaglandin Signaling Arachidonic_Acid Arachidonic_Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGE2 PGE2 PGH2->PGE2 Active PGE2\n(Signaling) Active PGE2 (Signaling) PGE2->Active PGE2\n(Signaling) Biosynthesis 15-keto-PGE2\n(Inactive) 15-keto-PGE2 (Inactive) PGE2->15-keto-PGE2\n(Inactive) Oxidation COX_Enzymes COX_Enzymes 15-PGDH\n(Enzyme) 15-PGDH (Enzyme) 15-PGDH Inhibitors\n(e.g., MF-300) 15-PGDH Inhibitors (e.g., MF-300) 15-PGDH Inhibitors\n(e.g., MF-300)->15-PGDH\n(Enzyme) Inhibits

15-PGDH degrades PGE2, and its inhibition increases beneficial PGE2 signaling [1] [4] [5].

Therapeutic Applications of 15-PGDH Inhibition

Inhibiting 15-PGDH elevates local PGE2 levels, offering therapeutic strategies for various conditions. The table below summarizes key research and clinical applications.

Therapeutic Area Key Finding / Mechanism Supporting Evidence / Model
Sarcopenia (Muscle Wasting) Inhibition increases muscle mass, strength, and function by boosting PGE2, which enhances mitochondrial function and autophagy [4]. Preclinical studies in aged mice; Phase 1 trial of MF-300 showed target engagement and safety [4] [5].
Neurodegenerative Diseases Protects the blood-brain barrier (BBB), preventing neurodegeneration and cognitive decline in Alzheimer's and traumatic brain injury models [6]. Mouse models of Alzheimer's Disease (AD) and Traumatic Brain Injury (TBI) using inhibitor SW033291 [6].
Cancer Acts as a tumor suppressor; its overexpression inhibits cancer cell growth, induces cell cycle arrest, and inhibits metastasis [7]. Studies in lung adenocarcinoma (A549 cells), colorectal, and other cancers [3] [7].
Tissue Repair & Inflammation Increasing PGE2 promotes tissue regeneration and modulates inflammatory processes [6] [4]. Preclinical models of colitis and bone marrow transplant [6].

Experimental Evidence and Clinical Translation

Research in this area combines various experimental approaches, from proteomics to clinical trials.

  • In Vitro & Proteomic Analysis: Overexpression of 15-PGDH in A549 lung adenocarcinoma cells led to proteomic changes, including inhibition of the PI3K/AKT/mTOR pathway (a key driver of tumor growth), down-regulation of cell cycle and DNA repair proteins, and inhibition of the epithelial-mesenchymal transition (EMT) [7]. Common assays include CCK-8 for cell proliferation, flow cytometry for cell cycle analysis, and transwell/wound healing assays for migration and invasion [7].

  • Clinical Trial Progress: The most advanced application is for sarcopenia. MF-300, an oral 15-PGDH inhibitor, completed a Phase 1 trial in 2025. The study demonstrated a favorable safety profile, predictable pharmacokinetics supporting once-daily dosing, and pharmacodynamic proof of mechanism via changes in urinary PGE2 metabolites [5].

References

Comprehensive Technical Guide: 15-PGDH Enzyme Structure, Catalytic Function, and Therapeutic Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 15-PGDH Fundamentals

NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a crucial enzymatic regulator belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, classified specifically as SDR36C1 [1] [2]. This enzyme serves as the primary catabolic regulator for prostaglandins and lipoxins, catalyzing the oxidation of the 15(S)-hydroxyl group to a 15-keto functionality, resulting in metabolites with significantly reduced biological activity [1] [3]. The human enzyme is encoded by the HPGD gene located on chromosome 4, producing a protein of 266 amino acids with a molecular weight of approximately 29 kDa per subunit [3] [2]. 15-PGDH exists natively as a homodimer and demonstrates ubiquitous expression across mammalian tissues, with particularly high activity observed in lung, kidney, and placenta [4] [3].

The physiological significance of 15-PGDH extends across multiple biological processes, including inflammation resolution, cellular proliferation control, and tissue regeneration [1] [5]. This enzyme works reciprocally with cyclooxygenase-2 (COX-2) to maintain cellular prostaglandin homeostasis, creating a crucial regulatory balance that determines cellular fate decisions [1]. The thermodynamic stability of 15-PGDH has been characterized through differential scanning fluorimetry studies, revealing a melting temperature (Tm) of 41.2°C for the ligand-free enzyme, which stabilizes significantly to 45°C or higher in the presence of cofactors or inhibitors [2]. This intrinsic stability and its modulation by ligands have important implications for drug discovery efforts targeting this enzyme.

Structural Architecture of 15-PGDH

Quaternary Structure and Dimerization

The functional form of 15-PGDH is a homodimeric arrangement that constitutes the physiological unit essential for catalytic activity [5]. Structural analyses through cryo-EM and X-ray crystallography have revealed that the dimer interface is stabilized primarily through interactions involving an extended helix (α9) and a connecting loop preceding it (α8) from each monomer [5]. The antiparallel orientation of the opposing α9 helices is maintained through multiple hydrophobic interactions involving residues F161 with L150' and A153', as well as A146 with L167' and A168' [5]. Additional stability is provided by interactions between Y206 of one protomer and L171' and M172' of the complementary protomer, creating a rigid positioning of the individual α9 helices that buttress against the β5 strand of the characteristic Rossmann fold [5]. This dimeric configuration appears essential for proper positioning of key catalytic residues, including S138, Y151, and K155, which coordinate interactions between substrates and the NAD+/NADH cofactor [5].

Catalytic Domain Organization

15-PGDH exhibits the classic Rossmann fold architecture characteristic of the SDR superfamily, which forms the core scaffold for NAD+ binding and catalytic activity [3] [5]. The enzyme structure can be divided into two primary domains: the cofactor-binding region (residues 1-180) comprising the Rossmann fold, and the substrate-binding domain (residues 181-266) that shows minimal sequence homology with other SDR enzymes and likely accommodates the diverse structures of prostaglandin substrates [3]. A particularly intriguing structural feature identified through recent cryo-EM studies is a dynamic triple-helix lid domain (residues 180-220) that undergoes substrate-induced closure, effectively encapsulating ligands within the buried active site [5]. This lid domain is regulated by two key aromatic residues, F185 and Y217, which function as molecular hinges to facilitate the opening and closing motions essential for catalytic activity and inhibitor binding [5].

Active Site Characterization

The active site of 15-PGDH contains several critically conserved residues that mediate catalytic function and substrate specificity. The architectural organization creates a buried binding pocket that accommodates both the NAD+ cofactor and prostaglandin substrates through specific molecular interactions.

Table 1: Key Residues in 15-PGDH Active Site and Their Functions

Residue Structural Role Functional Significance Experimental Evidence
Y151 Catalytic tetrad member Direct proton transfer; critical for oxidation Mutagenesis abolishes activity [3] [6]
K155 Co-factor binding Lowers pKa of Y151; NAD+ coordination Site-directed mutagenesis [3] [5]
S138 Catalytic tetrad member Stabilizes transition state Alanine substitution inactivates enzyme [3] [5]
Q148 Substrate binding Hydrogen bonding to substrate Molecular dynamics simulations [7]
C182 Structural integrity Essential for enzymatic activity Mutagenesis and biochemical assays [3]
T188 NAD+ interaction Critical for cofactor binding Functional characterization [3]
N95 Substrate positioning Proposed catalytic triad member MD simulations and docking [7]
F185 Lid hinge residue π-stacking with inhibitors; lid movement Cryo-EM with inhibitors [5]
Y217 Lid hinge residue Stabilizes closed conformation Cryo-EM with inhibitors [5]

The active site architecture positions these residues to orchestrate a precise catalytic mechanism while accommodating the diverse structural features of prostaglandin substrates, which typically contain a carboxylic acid head group, a cyclopentane ring, and hydrocarbon tails of varying lengths and unsaturation patterns.

Catalytic Mechanism and Kinetics

Reaction Mechanism and Key Residues

15-PGDH catalyzes the NAD+-dependent oxidation of the 15(S)-hydroxyl group of prostaglandins and related eicosanoids, converting them to 15-keto metabolites with significantly reduced receptor binding affinity [1] [4]. The catalytic mechanism follows a ordered Bi-Bi reaction mechanism where NAD+ binding precedes substrate association, and product release follows a specific sequence [1]. Molecular dynamics simulations and mutagenesis studies have identified a catalytic triad composed of Y151, Q148, and N95, which collectively facilitate the proton transfer and stabilization events essential for catalysis [7]. The reaction proceeds through a transition state where the substrate's 15(S)-hydroxyl group is deprotonated by Y151, with simultaneous hydride transfer to the NAD+ cofactor, resulting in formation of a 15-keto product and NADH [7] [5]. The serine residue at position 138 (S138) plays a crucial role in stabilizing the transition state through hydrogen bonding interactions, while K155 helps reduce the pKa of the catalytic tyrosine (Y151) and participates in cofactor binding [5].

The catalytic efficiency of 15-PGDH varies significantly across different prostaglandin substrates. The enzyme demonstrates highest affinity for PGE2 and PGF2α, with Km values in the low micromolar range (1-5 μM), while other substrates like lipoxins and hydroxy fatty acids exhibit slightly higher Km values (5-20 μM) [1] [4]. The pH optimum for enzymatic activity falls between 8.0-9.0, consistent with the chemical mechanism involving deprotonation events [2]. Recent structural evidence suggests that the sulfoxide moiety of high-affinity inhibitors mimics the transition state geometry of the catalytic reaction, providing valuable insights for rational inhibitor design [5].

Dynamic Structural Changes During Catalysis

A remarkable feature of 15-PGDH catalysis is the induced-fit closing mechanism of the lid domain upon substrate or inhibitor binding [5]. This dynamic structural change involves the repositioning of a triple-helix bundle (residues 180-220) that completely encapsulates the ligand within the active site, creating a buried binding pocket inaccessible to solvent in the closed conformation [5]. Molecular dynamics simulations have demonstrated that this lid closure is facilitated by hinge-like movements around residues F185 and Y217, which undergo significant rotational transitions to allow the lid domain to sweep across the active site entrance [5]. In the open conformation, the active site remains accessible for ligand entry and product release, while the closed conformation stabilizes the substrate in the optimal orientation for catalysis and prevents unwanted side reactions. This dynamic mechanism likely contributes to the enzyme's remarkable substrate specificity and catalytic efficiency within the diverse family of eicosanoid signaling molecules.

The following diagram illustrates the catalytic mechanism and dynamic structural changes of 15-PGDH:

G cluster_legend Process Classification OpenState Open Conformation (Lid Domain Open) NAD_Binding NAD+ Cofactor Binding OpenState->NAD_Binding Ordered Mechanism Substrate_Binding Substrate Entry NAD_Binding->Substrate_Binding Lid_Closure Induced-Fit Lid Closure (F185/Y217 Hinge) Substrate_Binding->Lid_Closure Induced Fit Catalytic_Step Catalytic Oxidation (Y151, S138, K155) Lid_Closure->Catalytic_Step Transition State Stabilization Product_Formation 15-keto Product + NADH Catalytic_Step->Product_Formation Hydride Transfer Lid_Opening Lid Opening Product_Formation->Lid_Opening Product_Release Product Release Lid_Opening->Product_Release Product_Release->OpenState Cycle Complete Structural Structural Change Chemical Chemical Step

> Catalytic mechanism of 15-PGDH showing the dynamic lid closure and key chemical steps.

Structural Insights from Experimental and Computational Studies

Experimental Structures with Inhibitors

Recent advances in structural biology have yielded significant insights into 15-PGDH architecture through both X-ray crystallography and cryo-electron microscopy [8] [5]. The first cocrystal structures of 15-PGDH bound to small molecule inhibitors were solved in 2025, revealing precise molecular interactions between the enzyme and competitive inhibitors such as compound A1CH2 (PDB ID: 9PFL) at an impressive resolution of 1.65 Å [8]. These structural data demonstrated that inhibitors occupy the prostaglandin-binding pocket while maintaining interactions with the catalytic residues S138 and Y151 [8]. In 2023, cryo-EM studies further expanded our understanding by solving the solution structure of native 15-PGDH and its complexes with two distinct chemical inhibitors at 2.4 Å resolution, providing crucial information about the enzyme's dynamic behavior in near-physiological conditions [5]. These structures identified the molecular basis for the sub-nanomolar binding affinity of second-generation inhibitors like (+)-SW209415, which exploit the natural lid-closing mechanism to achieve exceptional potency and selectivity [5].

The structural data reveal a common binding mode where inhibitors form hydrogen bonds with the catalytic residues S138 and Y151, while simultaneously engaging in π-stacking interactions with F185 and Y217 of the lid domain [5]. The hydrophobic pocket lined by residues I190, L191, and I194 accommodates inhibitor alkyl chains that mimic the C16-C20 tail of natural prostaglandin substrates [5]. These structural insights have enabled structure-based drug design campaigns that leverage molecular modeling techniques, including free energy perturbation (FEP+) calculations and WaterMap analysis, to optimize inhibitor interactions with the enzyme binding pocket [8] [9]. The integration of machine learning models trained on FEP+-predicted potencies has further accelerated the identification of promising inhibitor candidates from large virtual chemical libraries [9].

Computational and Modeling Findings

Molecular dynamics simulations have significantly advanced our understanding of 15-PGDH flexibility and catalytic mechanism [7]. Studies employing microsecond-scale MD simulations have revealed the exceptional stability of inhibitor-bound complexes, with root-mean-square deviation (RMSD) values below 1.5 Å over 1.5 μs simulation trajectories [5]. Simulations of the enzyme bound to substrate (PGE2) or inhibitors have identified the essential role of the catalytic triad (Y151, Q148, and N95) in substrate positioning and transition state stabilization [7]. Binding free energy calculations using MM-GBSA approaches have quantified the contribution of individual residues to inhibitor binding, revealing that F185 provides the largest energetic contribution through π-stacking interactions with inhibitor aromatic systems [7] [5].

These computational studies have also elucidated the pathway for ligand access to the buried active site, suggesting that the lid domain undergoes transient opening events that allow substrate entry and product release in the native enzyme [5]. WaterMap analyses have identified high-energy hydration sites within the binding pocket that can be targeted for displacement with appropriate functional groups to enhance binding affinity [9]. The combination of these computational approaches with experimental structural data has created a robust framework for rational design of 15-PGDH modulators with optimized pharmacological properties.

Therapeutic Targeting and Drug Development

Inhibitor Design Strategies

The development of 15-PGDH inhibitors has evolved from non-specific weak inhibitors to highly potent and selective compounds with demonstrated in vivo efficacy [5] [2]. Early inhibitors included thiazolidinedione PPARγ agonists such as ciglitazone (IC50 = 2.7 μM) and its optimized derivative CT-8 (Ki ≈ 90 nM), as well as non-steroidal anti-inflammatory drugs like indomethacin and sulindac that exhibited micromolar potencies [2]. The discovery of CAY10397 (Ki = 110 nM) represented a significant advance in potency, though selectivity remained a concern [2]. Contemporary drug discovery efforts have employed structure-based design approaches coupled with advanced computational methods including FEP+ and WaterMap to develop novel chemotypes with nanomolar to sub-nanomolar affinities [8] [9] [5].

Table 2: Evolution of 15-PGDH Inhibitors and Their Characteristics

Inhibitor Class Representative Compound Potency (IC50/Ki) Mechanism Key Structural Features
Thiazolidinediones Ciglitazone 2.7 μM Non-competitive PPARγ agonist scaffold
Optimized TZDs CT-8 90 nM Non-competitive Enhanced hydrophobic interactions
Sulphasalazines CAY10397 110 nM Competitive Sulfonamide core
First-generation SW033291 <10 nM Competitive Biphenyl sulfoxide core
Second-generation (+)-SW209415 <1 nM Competitive Thienopyridine-sulfoxide
Clinical candidate MF-300 Not disclosed Competitive Oral bioavailability

High-throughput screening campaigns testing over 160,000 compounds have identified diverse chemotypes that inhibit 15-PGDH through either competitive or non-competitive mechanisms relative to the prostaglandin substrate [2]. These inhibitors cause significant thermal stabilization of the enzyme (ΔTm > 4°C), with cofactor dependencies that correlate with their mechanisms of action [2]. The most potent inhibitors, including (+)-SW209415, exploit the natural lid-closing mechanism by incorporating functional groups that simultaneously engage the catalytic residues and stabilize the closed lid conformation through interactions with the hinge residues F185 and Y217 [5]. This dual engagement strategy results in exceptional binding affinity and duration of action, making these compounds valuable tools for probing 15-PGDH biology and promising candidates for therapeutic development.

Clinical Applications and Development Status

15-PGDH inhibition has emerged as a promising therapeutic strategy for enhancing tissue regeneration across multiple organ systems [5] [10]. Preclinical studies have demonstrated that 15-PGDH inhibition markedly accelerates tissue repair in models of colitis, bone marrow transplantation, pulmonary fibrosis, and age-related muscle wasting (sarcopenia) [5]. The therapeutic effects are mediated primarily through elevation of endogenous PGE2 levels, which provides trophic support to tissue stem cells and promotes regenerative processes [5] [10]. The most advanced clinical candidate is MF-300, an orally bioavailable 15-PGDH inhibitor developed by Epirium Bio that completed Phase 1 clinical trials for sarcopenia in 2025 [10].

Preclinical data with MF-300 demonstrate that oral administration increases physiologic PGE2 levels in skeletal muscle, enhances muscle force generation, and improves neuromuscular junction function in aged mice [10]. The Phase 1 randomized, double-blind, placebo-controlled single and multiple-ascending dose trial evaluated safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy adults, with preliminary data indicating all adverse events were mild to moderate, with no severe or serious adverse events reported [10]. Based on these promising results, Epirium Bio projects commencement of Phase 2 safety and efficacy trials in sarcopenia patients by mid-2026 [10]. The successful development of 15-PGDH inhibitors would address a significant unmet medical need, as sarcopenia affects approximately one-third of Americans over 60 years old and currently has no FDA-approved pharmacologic therapies [10].

Screening and Characterization Methods

The identification and optimization of 15-PGDH inhibitors has relied on sophisticated screening and characterization methodologies [2]. Quantitative high-throughput screening (qHTS) approaches monitor the increase in fluorescence associated with NAD+ conversion to NADH during prostaglandin oxidation, enabling miniaturized assays in 1536-well format with excellent statistical parameters (Z' factor > 0.85) [2]. Hit triaging incorporates rigorous assessment of concentration-response curve quality, efficacy (>40% maximum inhibition), and absence of autofluorescence artifacts [2]. Secondary characterization employs differential scanning fluorimetry (DSF) to evaluate compound-induced thermal stabilization of the enzyme, with cofactor dependencies that help elucidate mechanism of action [2].

Structural characterization of promising inhibitors increasingly relies on both X-ray crystallography and cryo-electron microscopy, which provide complementary information about binding modes and conformational changes [8] [5]. Biochemical assessment of mechanism typically employs Lineweaver-Burk plots to distinguish competitive versus non-competitive inhibition, while selectivity is evaluated through cross-screening against related dehydrogenases and large panels of pharmacologically relevant targets [2]. These integrated approaches have yielded chemical probes with exceptional potency (sub-nanomolar Ki values) and selectivity (>320 targets tested), providing valuable tools for functional studies of prostaglandin signaling pathways and promising starting points for therapeutic development [5] [2].

Technical Appendix: Experimental Protocols

Enzyme Activity Assay Protocol

The standard enzymatic assay for 15-PGDH activity monitoring employs a fluorescence-based method that tracks the conversion of NAD+ to NADH during prostaglandin oxidation [2]. Begin by preparing assay buffer (100 mM Tris-HCl, pH 8.0) and pre-incubating 15-PGDH enzyme (3 μL at 0.1-0.5 μg/μL) with test compounds or DMSO vehicle control in 1536-well plates [2]. Use a pintool system for compound transfer to ensure precise nanoliter-volume delivery [2]. After 15-minute equilibration at room temperature, initiate the reaction by adding prostaglandin E2 substrate (1 μL of 50 μM stock solution in buffer) for a final concentration of 10 μM [2]. Immediately monitor fluorescence emission at 460 nm with excitation at 340 nm using a plate reader capable of kinetic measurements [2]. Calculate initial reaction rates from the linear portion of the fluorescence increase (typically 5-15 minutes) and normalize to vehicle controls to determine percentage inhibition [2]. For IC50 determinations, test compounds in serial dilution spanning at least four orders of magnitude, with data fitting to a four-parameter logistic equation using appropriate software [2].

Thermal Shift Stabilization Assay

Differential scanning fluorimetry provides a rapid method for assessing ligand binding through thermal stabilization of the enzyme [2]. Prepare 15-PGDH at 0.5 mg/mL in assay buffer (100 mM Tris-HCl, pH 8.0) with the addition of 5X SYPRO Orange dye [2]. Dispense 20 μL aliquots into 96-well PCR plates containing test compounds at final concentrations of 10-100 μM, with appropriate controls including DMSO vehicle and cofactors (NAD+ or NADH at 1 mM) [2]. Perform thermal denaturation using a real-time PCR instrument with a temperature gradient from 25°C to 95°C at a rate of 1°C per minute while monitoring fluorescence intensity [2]. Determine melting temperatures (Tm) by identifying the inflection point of the fluorescence curve using instrument software, with positive binding indicated by a ΔTm ≥ 1°C relative to vehicle control [2]. Compare stabilization patterns in the presence and absence of cofactors to gain insight into mechanism of action, with non-competitive inhibitors typically showing cofactor-independent stabilization while competitive inhibitors may exhibit cofactor-dependent effects [2].

Molecular Dynamics Simulation Parameters

Molecular dynamics simulations provide atomic-level insights into 15-PGDH flexibility and inhibitor binding [7]. Begin with system preparation by placing the enzyme structure (e.g., PDB ID: 9PFL) in a cubic water box with TIP3P water molecules, ensuring at least 10 Å between the protein and box boundaries [7]. Add ions to neutralize system charge and achieve physiological salt concentration (150 mM NaCl) [7]. Employ the AMBER or CHARMM force fields for protein and ligands, with parameterization for small molecules using appropriate tools such as antechamber [7]. Energy-minimize the system using steepest descent algorithm (5000 steps) followed by conjugate gradient (5000 steps) [7]. Equilibrate in two phases: first with positional restraints on protein heavy atoms (100 ps NVT), then without restraints (100 ps NPT) [7]. Conduct production simulations using GPU-accelerated molecular dynamics (e.g., AMBER, NAMD, or GROMACS) for 100 ns to 1.5 μs with a 2-fs time step at constant temperature (300 K) and pressure (1 atm) [7]. Analyze trajectories for root-mean-square deviation, residue flexibility, hydrogen bonding patterns, and binding free energies using MM-GBSA approaches [7].

Conclusion

References

15-PGDH-IN-2 in tissue regeneration mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The 15-PGDH Enzyme and Therapeutic Rationale

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a key enzyme encoded by the HPGD gene in humans that inactivates prostaglandin E2 (PGE2) by catalyzing the oxidation of its 15(S)-hydroxy group [1] [2]. PGE2 is a signaling molecule that plays crucial roles in immune function, tissue repair, and regeneration [1] [3].

The core therapeutic hypothesis is that inhibiting 15-PGDH elevates local PGE2 levels, which in turn promotes tissue regeneration. This mechanism has been validated in multiple disease models, as summarized in the table below.

Condition/Disease Model Effect of 15-PGDH Inhibition Key Findings / Proposed Mechanisms
Aged Muscle (Sarcopenia) [3] [4] Increased muscle mass & strength Elevated PGE2 enhances muscle stem cell function, improves mitochondrial function, increases autophagy, and decreases TGF-β signaling.
Pulmonary Fibrosis [5] Reduced fibrosis, improved lung function Increased PGE2 disrupts TGF-β signaling, suppresses myofibroblast differentiation, and attenuates pathologic inflammation.
Colorectal Cancer [6] [7] Suppressed tumor growth (via overexpression) 15-PGDH acts as a tumor suppressor. Its upregulation inhibits cell proliferation, induces G1/S cell cycle arrest, and inhibits epithelial-mesenchymal transition (EMT).
General Tissue Regeneration [1] Elevated colonic PGE2 levels Inhibition of 15-PGDH provides a valuable therapeutic opportunity for tissue regeneration by increasing bioactive PGE2.

Experimental & Technical Insights into 15-PGDH Inhibition

Research efforts have employed advanced methods to develop and characterize 15-PGDH inhibitors.

  • Structure-Based Drug Design: Scientists have solved the first cocrystal structures of 15-PGDH bound to small molecule inhibitors (e.g., PDB ID 9PFM). This structural information is critical for understanding key interactions required for inhibitor potency [1] [8].
  • Advanced Computational Methods: The design of novel inhibitor series has leveraged techniques like Free Energy Perturbation (FEP+) and WaterMap for potency prediction and optimization. A machine-learning model trained on FEP+ predictions was also used to prioritize synthesis within a large virtual chemical library [1].
  • In Vivo Validation: A lead compound demonstrated the ability to elevate colonic PGE2 levels following intraperitoneal (IP) administration in mice, confirming the therapeutic mechanism of action in vivo [1].

Key Experimental Protocols from Research

While specific protocols for 15-PGDH-IN-2 are unavailable, the following methodologies are standard for evaluating 15-PGDH function and inhibitor effects, as reflected in the search results.

  • Establishing 15-PGDH Overexpression Cell Lines: To study its tumor-suppressor role, a stable 15-PGDH-overexpressing A549 lung adenocarcinoma cell line was created using lentiviral particles. The human PGDH cDNA was cloned into a PLVX-IRES-ZsGreen1 lentiviral vector, which was then used to produce lentiviral particles in 293T cells. A549 cells were infected, and successfully transfected cells were sorted based on green fluorescent protein (GFP) expression [6].
  • Evaluating Cell Proliferation (CCK-8 Assay): To determine the impact of 15-PGDH on cell growth, control and 15-PGDH-overexpressing cells are seeded in 96-well plates. A Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated. Metabolically active cells reduce the reagent to an orange-colored formazan dye, the amount of which is quantified by measuring the optical density (OD) at 450 nm with a microplate reader [6].
  • Proteomic Analysis (TMT-based): To understand global protein changes, tandem mass tag (TMT)-based quantitative proteomic analysis can be performed. Proteins from control and test cells are extracted, digested with trypsin, and the resulting peptides are labeled with TMT reagents. The labeled peptides are mixed, fractionated by HPLC, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify differentially expressed proteins [6].

Visualizing the Mechanism of Action

The following diagram illustrates the core mechanism of 15-PGDH inhibition leading to tissue regeneration, based on the established research.

G PGDHi 15-PGDH Inhibitor PGDH 15-PGDH Enzyme PGDHi->PGDH  Inhibits PGE2 PGE2 PGDH->PGE2  Degrades DegradedPGE2 15-keto PGE2 (Inactive) PGE2->DegradedPGE2 Effects Enhanced Tissue Regeneration - Muscle rejuvenation - Reduced fibrosis - Suppressed tumor growth PGE2->Effects

References

Application Notes and Protocols: Targeting 15-PGDH for Muscle Regeneration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) has been identified as a key negative regulator of muscle repair and a "gerozyme" whose activity increases with aging and after nerve injury. This enzyme degrades prostaglandin E2 (PGE2), a lipid signaling molecule that is essential for effective muscle stem cell function and regeneration. Inhibition of 15-PGDH presents a promising therapeutic strategy for combating muscle wasting caused by aging (sarcopenia), traumatic denervation, and neuromuscular diseases by boosting endogenous PGE2 levels to a physiological range. The consequent enhancement of PGE2 signaling has been demonstrated to promote motor axon regeneration, restore neuromuscular junctions (NMJs), increase muscle mass, and recover strength in preclinical models. This document outlines the mechanistic insights, application protocols, and experimental workflows for utilizing 15-PGDH inhibitors in muscle regeneration studies.

Key Findings from Preclinical Studies

The foundational research supporting 15-PGDH inhibition comes from several key studies, summarized in the table below.

Table 1: Summary of Key Preclinical Findings on 15-PGDH Inhibition

Study Model Treatment Key Findings Reference
Aged Mice SW033291 (oral, 1 month) Increased muscle mass and strength; restored PGE2 levels; improved mitochondrial function and autophagy; reduced TGF-β signaling and ubiquitin-proteasome activity. [1] [2]
Sciatic Nerve Crush (Acute Denervation) SW033291 Accelerated motor axon regeneration and NMJ reformation; faster recovery of muscle force. [3]
Sciatic Nerve Transection N/A Denervation triggered a marked increase (20-fold) in 15-PGDH mRNA and protein in skeletal muscle. [3]
Young Mice (15-PGDH Overexpression) AAV-mediated 15-PGDH Induced muscle atrophy within one month, recapitulating an aged phenotype. [3] [2]
Spinal Muscular Atrophy (SMA) Model N/A Chronic denervation associated with a 2.5-fold increase in Hpgd (15-PGDH) mRNA. [3]

Detailed Experimental Protocols

The following section provides methodologies for key experiments involving 15-PGDH inhibition in the context of muscle regeneration. The small-molecule inhibitor SW033291 is used as the prototypical compound.

In Vivo Administration for Muscle Rejuvenation

This protocol is adapted from studies on aged mice to assess the restoration of muscle mass and function.

  • Test System: Aged mice (e.g., 22-24 months old). Young mice (e.g., 3-4 months old) can serve as a baseline control.
  • Compound: SW033291, a potent small-molecule inhibitor of 15-PGDH.
  • Formulation and Dosage: The compound is typically administered in the drinking water. A common effective dose reported is 3 mg/kg of body weight per day [2].
  • Treatment Duration: Chronic treatment for 4 weeks (1 month) has been shown to produce significant effects on muscle mass and strength. [1] [2]
  • Endpoint Analysis:
    • Functional Assessment: In vivo muscle force measurements (e.g., using a 305C muscle lever system) for absolute and specific force.
    • Morphological Analysis: Muscle weight, myofiber cross-sectional area (CSA) histology.
    • Molecular Analysis: LC-MS/MS to measure PGE2 and its metabolite (PGEM) levels in muscle tissue; Western blot/qPCR for analysis of mitochondrial biogenesis, atrogenes, and TGF-β pathway components.
In Vivo Administration for Nerve Regeneration

This protocol is for models of acute nerve injury to assess reinnervation.

  • Test System: Young adult mice subjected to sciatic nerve crush injury.
  • Compound and Dosage: SW033291 at 3 mg/kg/day via drinking water. [3]
  • Treatment Schedule: Treatment begins immediately after nerve crush surgery and continues through the recovery period.
  • Endpoint Analysis:
    • Functional Recovery: Serial measurements of muscle contraction force in response to nerve stimulation.
    • NMJ Morphology: Immunofluorescence analysis of whole-mount muscles (e.g., EDL) at various time points post-injury. Staining for presynaptic markers (neurofilament, synapsin) and postsynaptic AChRs (bungarotoxin) to quantify reinnervation and NMJ maturity.
    • Motor Axon Regeneration: Histological assessment of axon regrowth down the nerve tract.
Ex Vivo and Mechanistic Confirmation
  • Cell Type: Primary muscle stem cells (MuSCs) isolated from young and aged mice.
  • Treatment: Culture cells with PGE2 (e.g., 10-100 nM) or the 15-PGDH inhibitor SW033291.
  • Readouts: Assess proliferation (EdU incorporation), differentiation (myogenic index via myosin heavy chain staining), and fusion capacity.
  • Genetic Confirmation (Essential Control): Use adeno-associated virus (AAV) vectors delivering shRNA against 15-PGDH to knock down the enzyme in the muscles of aged mice in vivo. This validates that the effects of the small molecule are on-target. [1] [2]
  • Pathway Dependency: Use Cre-lox system for myofiber-specific ablation of the PGE2 receptor (EP4) in aged mice. Treatment with a 15-PGDH inhibitor should no longer be effective, confirming that PGE2 signaling in myofibers is necessary for the observed rejuvenation. [1]

Signaling Pathway and Workflow Visualizations

The diagrams below, generated using Graphviz DOT language, illustrate the core mechanisms and experimental workflows.

Core Mechanism of 15-PGDH Inhibition

The following diagram illustrates the central signaling pathway through which 15-PGDH inhibition promotes muscle regeneration.

Mechanism 15-PGDH Inhibition Promotes Muscle Regeneration Inhibitor 15-PGDH Inhibitor (SW033291) PGDH 15-PGDH Enzyme Inhibitor->PGDH  Inhibits PGE2 PGE2 Inhibitor->PGE2  Increases Level PGDH->PGE2  Degrades Degraded Inactive Metabolite (PGEM) PGDH->Degraded Receptor PGE2 Receptor (EP4) PGE2->Receptor  Binds CREB CREB Activation (Motor Neuron) Receptor->CREB  In Neurons AKT AKT Pathway Activation (Myofiber) Receptor->AKT  In Myofibers Outcomes Muscle Regeneration Outcomes CREB->Outcomes AKT->Outcomes Text1 ↑ Mitochondrial Biogenesis ↓ Ubiquitin-Proteasome Activity ↓ TGF-β Signaling ↑ MuSC Function & Axon Regrowth Outcomes->Text1

In Vivo Experimental Workflow

This flowchart outlines a typical in vivo study to evaluate the effects of a 15-PGDH inhibitor.

Workflow In Vivo Workflow for 15-PGDH Inhibitor Study Start Start: Animal Model Selection A Aged Mice (e.g., 22mo) OR Young Mice with Nerve Injury Start->A B Randomize into Groups A->B C Administer Treatment B->C Group1 Treatment Group: 15-PGDH Inhibitor (3 mg/kg/day in water) B->Group1   Group2 Control Group: Vehicle B->Group2   D Conduct Endpoint Analyses C->D E Data Analysis & Conclusion D->E Func Functional Tests (Muscle Strength) D->Func   Molec Molecular Analysis (LC-MS/MS, Western Blot) D->Molec   Histo Histology (NMJ Staining, Fiber CSA) D->Histo   Group1->C Group2->C Func->E Molec->E Histo->E

References

Comprehensive Application Notes and Protocols for 15-PGDH Inhibition in Acute Kidney Injury Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 15-PGDH and Renal Protection

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a NAD+-dependent enzyme that catalyzes the oxidation and biological inactivation of prostaglandins, including prostaglandin E2 (PGE2), a potent lipid mediator with diverse physiological functions. Recent research has revealed that 15-PGDH inhibition represents a novel therapeutic strategy for acute kidney injury (AKI) by increasing local concentrations of PGE2 in renal tissues. Elevated PGE2 levels activate beneficial signaling pathways that promote tissue repair and regeneration, counteracting the pathophysiological processes involved in AKI. The small molecule inhibitor SW033291 has been identified as a potent and selective 15-PGDH inhibitor with demonstrated efficacy in multiple preclinical AKI models, including contrast-induced AKI, ischemic AKI, and sepsis-mediated kidney injury [1] [2] [3].

The therapeutic rationale for 15-PGDH inhibition in AKI stems from its dual targeting of two primary injury mechanisms: intrarenal vasoconstriction and direct tubular toxicity. PGE2 functions as a vasodilatory mediator in the kidney, counteracting vasoconstriction and improving renal blood flow. Additionally, PGE2 provides direct cytoprotective effects on renal tubular epithelial cells, reducing apoptosis and promoting cellular survival under stress conditions. This unique mechanism of action positions 15-PGDH inhibitors as promising renoprotective agents worthy of further investigation for clinical application [1] [2].

Quantitative Efficacy Profiles of 15-PGDH Inhibition in AKI Models

Table 1: Renal Functional Parameters Following 15-PGDH Inhibition in Various AKI Models

AKI Model Treatment Serum Creatinine Reduction BUN Reduction NGAL Reduction KIM-1 Reduction Research Citation
Contrast-induced AKI SW033291 ↓ 56.4% (p<0.001) Data not reported ↓ 62.1% (p<0.001) ↓ 58.7% (p<0.001) [1]
Ischemia-Reperfusion Injury SW033291 ↓ 48.3% (p<0.001) ↓ 51.2% (p<0.001) ↓ 54.6% (p<0.001) ↓ 49.8% (p<0.001) [2]
LPS-induced Septic AKI SW033291 ↓ 42.7% (p<0.05) ↓ 45.1% (p<0.05) Data not reported Data not reported [3]

Table 2: Histopathological and Hemodynamic Improvements Following 15-PGDH Inhibition

Parameter Category Specific Measure Improvement with SW033291 Statistical Significance Research Citation
Histopathological Injury Tubular Injury Score ↓ 60.2% p<0.001 [1]
TUNEL-positive Cells ↓ 65.8% p<0.001 [1]
Hemodynamic Parameters Medullary Arteriolar Area ↑ 32.5% p<0.05 [1]
Renal Blood Flow ↑ 41.3% p<0.001 [1]
Inflammatory Markers HMGB1 ↓ 48.7% p<0.01 [2]
IL-6 No significant effect Not significant [3]
Oxidative Stress Malondialdehyde ↓ 44.2% p<0.01 [2]

The consistent renoprotective effects observed across multiple AKI models demonstrate the broad therapeutic potential of 15-PGDH inhibition. The quantitative improvements in both functional parameters (serum creatinine, BUN) and damage biomarkers (NGAL, KIM-1) indicate significant preservation of renal function. Furthermore, the histopathological data confirms substantial structural protection at the tissue level, with reduced tubular injury and apoptosis. Particularly noteworthy is the improvement in renal hemodynamics, as evidenced by increased medullary arteriolar area and renal blood flow, addressing a key pathophysiological mechanism in AKI [1] [2].

Signaling Mechanisms of 15-PGDH Inhibition in Renal Protection

Molecular Pathways of Renal Protection

15-PGDH inhibition exerts its protective effects through multiple interconnected signaling pathways that collectively mitigate kidney injury and promote repair. The primary mechanism involves the stabilization of PGE2, which activates the PGE2/EP4 receptor signaling axis, leading to increased intracellular cAMP levels and subsequent vasodilation, particularly in the renal medulla. This pathway significantly improves renal perfusion during injury, addressing the critical component of ischemia in AKI pathogenesis. Additionally, 15-PGDH inhibition enhances adenosine signaling through upregulation of adenosine A2A receptors, further contributing to vasodilation and anti-inflammatory effects [2].

The cytoprotective mechanisms of 15-PGDH inhibition include regulation of mitochondrial function, enhancement of autophagy, and reduction of oxidative stress. In aged muscle models (relevant to age-related AKI vulnerability), 15-PGDH inhibition improved mitochondrial function and increased autophagy while decreasing transforming growth factor-β signaling and ubiquitin-proteasome pathway activity [4]. In septic AKI models, 15-PGDH inhibition with SW033291 reduced apoptosis by modulating the expression of Bcl-2, Fas, caspase-3, and caspase-8, while also enhancing protective autophagy and reducing lipid peroxidation [3].

G SW033291 SW033291 (15-PGDH Inhibitor) PGDH 15-PGDH Enzyme SW033291->PGDH Inhibits PGE2 PGE2 Accumulation PGDH->PGE2 Reduced Degradation EP4 EP4 Receptor PGE2->EP4 Activates A2AR Adenosine A2A Receptors PGE2->A2AR Upregulates Autophagy Enhanced Autophagy PGE2->Autophagy Enhances OxStress Reduced Oxidative Stress PGE2->OxStress Decreases Inflammation Modulated Inflammation PGE2->Inflammation Modulates cAMP cAMP Production EP4->cAMP Stimulates Vasodilation Renal Vasodilation cAMP->Vasodilation Induces Apoptosis Reduced Apoptosis cAMP->Apoptosis Reduces RBF Increased Renal Blood Flow Vasodilation->RBF Improves Protection Renal Protection RBF->Protection Apoptosis->Protection Autophagy->Protection OxStress->Protection

Diagram 1: Signaling pathways of 15-PGDH inhibition-mediated renal protection. SW033291 inhibits 15-PGDH, leading to PGE2 accumulation and activation of multiple protective pathways.

The interconnected nature of these signaling pathways demonstrates the multifaceted mechanism by which 15-PGDH inhibition protects against AKI. Unlike many therapeutic approaches that target single injury mechanisms, 15-PGDH inhibition simultaneously addresses hemodynamic compromise, cellular apoptosis, oxidative stress, and dysregulated autophagy. This comprehensive approach may explain the consistent efficacy observed across diverse AKI models with varying primary injury mechanisms [1] [2] [3].

Experimental Protocols for Assessing 15-PGDH Inhibition in AKI

In Vivo Protocol for Contrast-Induced AKI (CIAKI) Modeling

Animal Model Establishment:

  • Utilize C57BL/6J mice (8-10 weeks old, 20-25g body weight) for all experiments
  • Induce CIAKI via tail vein injection of iodixanol at dose of 10 gI/kg body weight
  • Administer SW033291 (10 mg/kg) via intraperitoneal injection either prophylactically (1 hour before contrast) or therapeutically (within 1 hour after contrast)
  • Include control groups receiving vehicle alone to establish baseline parameters [1]

Renal Function Assessment:

  • Collect blood samples via retro-orbital bleeding or cardiac puncture at 24-hour intervals post-CM administration
  • Measure serum creatinine using commercial assay kits following manufacturer protocols
  • Quantify neutrophil gelatinase-associated lipocalin (NGAL) and kidney injury molecule-1 (KIM-1) via ELISA to assess tubular damage
  • Process kidney tissue for histology by fixing in 4% paraformaldehyde for 24 hours followed by paraffin embedding [1]

Histopathological Evaluation:

  • Section paraffin-embedded tissues at 4μm thickness and stain with hematoxylin and eosin
  • Evaluate tubular injury using standardized scoring system:
    • Grade 0: No morphological abnormalities
    • Grade 1: 1-25% tubular involvement
    • Grade 2: 26-50% tubular involvement
    • Grade 3: 51-75% tubular involvement
    • Grade 4: 76-100% tubular involvement
  • Assess apoptosis using TUNEL staining according to kit manufacturer instructions
  • Quantify TUNEL-positive cells per high-power field across 10 random cortical areas [1] [3]

Hemodynamic Measurements:

  • Utilize laser Doppler flowmetry to measure renal blood flow (RBF) in anesthetized animals
  • Perform micro-CT imaging to quantify medullary arteriolar area after vascular casting
  • Conduct all hemodynamic measurements at consistent time points post-contrast administration (e.g., 6, 12, 24 hours) [1]
In Vitro Protocol for Tubular Cytoprotection Studies

Cell Culture Conditions:

  • Maintain human renal proximal tubular epithelial cells (hRPTECs) in recommended media at 37°C with 5% CO₂
  • Pre-treat cells with SW033291 (1μM) or vehicle for 2 hours prior to injury induction
  • Induce injury by adding iodinated contrast media to culture medium at concentrations ranging from 50-200 mgI/mL
  • Include PGE2 (10 nM) and PGE1 (10 nM) as comparative controls [1]

Viability and Apoptosis Assessment:

  • Measure cell viability using MTT assay at 24 hours post-injury:
    • Add MTT solution (0.5 mg/mL) to cells and incubate for 4 hours
    • Dissolve formazan crystals in DMSO and measure absorbance at 570nm
  • Quantify apoptosis using flow cytometry with Annexin V-FITC/PI staining:
    • Harvest cells 24 hours post-injury using gentle trypsinization
    • Incubate with Annexin V-FITC and PI in binding buffer for 15 minutes in dark
    • Analyze within 1 hour using flow cytometry with appropriate compensation
  • Perform caspase-3/7 activity assays using commercial luminescent kits [1] [3]

G Start Study Initiation AnimalPrep Animal Preparation C57BL/6J mice (8-10 weeks) Start->AnimalPrep GroupAssign Randomized Group Assignment AnimalPrep->GroupAssign Dosing SW033291 Administration (10 mg/kg, i.p.) GroupAssign->Dosing AKIinduction AKI Induction Contrast: 10 gI/kg i.v. Ischemia: Bilateral clamping Sepsis: LPS 10 mg/kg i.p. Dosing->AKIinduction Monitoring Post-Procedure Monitoring (24-72 hours) AKIinduction->Monitoring SampleColl Sample Collection Blood, urine, tissue Monitoring->SampleColl FuncAssess Functional Assessment Serum creatinine, BUN, NGAL SampleColl->FuncAssess HistoAssess Histopathological Analysis H&E, TUNEL, IHC SampleColl->HistoAssess MechStudy Mechanistic Studies Western blot, PCR, ELISA SampleColl->MechStudy DataAnal Data Analysis Statistical comparison FuncAssess->DataAnal HistoAssess->DataAnal MechStudy->DataAnal

Diagram 2: Experimental workflow for in vivo assessment of 15-PGDH inhibition in AKI models. The protocol encompasses animal preparation through data analysis phases.

Research Applications and Therapeutic Implications

The experimental data supporting 15-PGDH inhibition demonstrates broad applicability across various forms of AKI, suggesting potential clinical utility in multiple at-risk populations. The consistent efficacy observed in contrast-induced, ischemic, and septic AKI models indicates that this approach targets fundamental injury mechanisms common to diverse etiologies. This is particularly relevant for clinical settings where multiple injury pathways often coexist, such as in critically ill patients [1] [2] [3].

For drug development professionals, the optimal dosing strategy appears to be prophylactic administration, as studies consistently demonstrate superior protection when SW033291 is administered before injury induction. The single-dose efficacy observed in ischemia-reperfusion models suggests potential for practical clinical application in scheduled procedures like coronary angiography or cardiovascular surgery where AKI risk is predictable [2]. The documented effects on both functional parameters and structural preservation support comprehensive renoprotection rather than mere functional modulation.

The translational potential of 15-PGDH inhibition is further supported by its effects on biomarkers recognized by regulatory agencies for AKI drug development, including NGAL and KIM-1. The combination of biomarker modulation, functional protection, and histopathological improvement presents a compelling package for preclinical development. Additionally, the well-characterized signaling pathways provide clear pharmacodynamic markers for early-phase clinical trials [1] [2].

Conclusion and Future Directions

References

Comprehensive Application Notes and Protocols: 15-PGDH Inhibition in Bone Marrow Transplant Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 15-PGDH Inhibition in Hematopoietic Regeneration

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a prostaglandin-degrading enzyme that has emerged as a promising therapeutic target for enhancing tissue regeneration and repair. This enzyme serves as the primary catabolic regulator of prostaglandin E2 (PGE2), a lipid signaling molecule that plays crucial roles in stem cell maintenance, proliferation, and tissue regeneration. In the context of bone marrow transplantation, 15-PGDH inhibition represents a novel strategy to accelerate hematopoietic recovery by increasing local concentrations of PGE2 in the bone marrow microenvironment. The small molecule 15-PGDH-IN-2 (also referred to in literature as (+)-SW209415) is a second-generation inhibitor with significantly improved pharmaceutical properties compared to first-generation compounds, making it particularly suitable for translational applications in hematopoietic stem cell transplantation (HSCT).

The fundamental premise behind targeting 15-PGDH in bone marrow transplantation lies in the well-established role of PGE2 in supporting hematopoietic stem cell function. Research has demonstrated that PGE2 enhances hematopoietic stem cell homing, survival, and proliferation through multiple mechanisms including modulation of Wnt signaling, increased CXCR4 expression, and reduction of apoptosis [1]. By inhibiting the degradation of endogenous PGE2, this compound effectively creates a pro-regenerative microenvironment that supports the engraftment and expansion of transplanted hematopoietic stem and progenitor cells. This approach has shown efficacy across a broad range of transplant models, including those using aged donors and recipients, and demonstrates synergy with existing standard of care treatments like granulocyte colony-stimulating factor (G-CSF) [2] [3].

Mechanism of Action and Signaling Pathways

Molecular Mechanism of 15-PGDH Inhibition

The primary molecular target of this compound is the 15-hydroxyprostaglandin dehydrogenase enzyme, which normally catalyzes the first step in PGE2 degradation by oxidizing the 15-hydroxyl group to a ketone, thereby inactivating the molecule [1]. This compound functions as a potent, tight-binding inhibitor of this enzyme, with a demonstrated Kᵢ of 0.06 nM [3]. This inhibition occurs through a non-competitive mechanism with respect to the PGE2 substrate, meaning the compound does not compete with PGE2 for binding at the active site but rather binds to a separate site on the enzyme [1]. The molecular interactions between this compound and the 15-PGDH enzyme are exceptionally specific, as evidenced by thermal denaturation assays showing a 13.5°C shift in the enzyme's melting temperature upon compound binding, while closely related short-chain dehydrogenases remain unaffected [1].

At the cellular level, inhibition of 15-PGDH by this compound results in a significant increase in local PGE2 concentrations across multiple tissues. Experimental data demonstrate that treatment with 15-PGDH inhibitors produces an approximate 2-fold increase in PGE2 levels in bone marrow, colon, lung, and liver tissues [1]. This elevated PGE2 then exerts its effects primarily through binding to the EP2 and EP4 prostaglandin receptors, which are G₅-protein coupled receptors that activate adenylate cyclase and increase intracellular cAMP production [4]. The resulting signaling cascade modulates the expression of key genes involved in hematopoietic stem cell maintenance and function, including upregulation of CXCR4 and survivin, while simultaneously reducing apoptosis [1].

Pathway Diagrams

G cluster_pathway PGE2 Signaling Pathways cluster_inhibitor 15-PGDH Inhibition PGE2 PGE2 Degradation Degradation PGE2->Degradation 15-PGDH Receptor Receptor PGE2->Receptor Binding 15 15 PGE2->15 Effects Effects Receptor->Effects EP2 EP2 Receptor Receptor->EP2 EP4 EP4 Receptor Receptor->EP4 ArachidonicAcid ArachidonicAcid ArachidonicAcid->PGE2 COX-1/COX-2 Inhibitor This compound Inhibitor->Degradation Inhibition Inhibitor->15 cAMP ↑ cAMP Production EP2->cAMP EP4->cAMP CXCL12 CXCL12 Expression cAMP->CXCL12 SCF Stem Cell Factor cAMP->SCF Homing Enhanced Homing CXCL12->Homing Survival Improved Survival SCF->Survival Proliferation Increased Proliferation SCF->Proliferation PGDH Binds & Inhibits Ketone 15-keto PGE2 (Inactive) PGDH->Ketone

Figure 1: Molecular Mechanism of 15-PGDH Inhibition and PGE2 Signaling Pathway. This compound inhibits the degradation of PGE2, allowing increased activation of EP2/EP4 receptors and downstream signaling that promotes hematopoietic stem cell function.

G cluster_pre Pre-Transplant Phase cluster_trans Transplantation & Engraftment Phase cluster_post Post-Transplant Recovery Phase cluster_dosing Drug Administration Regimen Donor Donor Conditioning Conditioning Donor->Conditioning Transplant Transplant Conditioning->Transplant DrugPrep DrugPrep DrugPrep->Transplant + this compound (2.5 mg/kg BID) Homing Homing Transplant->Homing TransplantDose Transplant Day (0h) Transplant->TransplantDose Engraftment Engraftment Homing->Engraftment Recovery Recovery Engraftment->Recovery Analysis Analysis Recovery->Analysis PreDose Pre-Treatment (-24h to 0h) PostDose Post-Transplant (Day 1-21)

Figure 2: Experimental Workflow for Bone Marrow Transplantation Studies with this compound Treatment. The diagram illustrates the timeline and key procedures for evaluating 15-PGDH inhibition in transplant models.

Quantitative Data Summary

Table 1: Efficacy Profile of this compound in Preclinical Bone Marrow Transplant Models

Experimental Model Key Parameters Measured Results with this compound Control Values Statistical Significance Reference
Lethally irradiated mice (11 Gy) Neutrophil recovery time ~6 days faster recovery Normal recovery in 14-16 days p < 0.001 [2] [3]
Aged donor/recipient mice (≥18 months) Hematopoietic reconstitution Maintained efficacy Delayed recovery in aged controls p < 0.01 [2]
Human cord blood xenotransplant (NSG mice) Human CD45+ cell engraftment at 12 weeks Significantly enhanced Baseline engraftment p < 0.05 [3]
Synergy with G-CSF Platelet recovery time Accelerated beyond G-CSF alone G-CSF standard recovery p < 0.01 [3]
Bone marrow homing CFSE-labeled cells in marrow 16h post-transplant ~71% increase in homing Baseline homing p < 0.001 [3]
Colony-forming units Hematopoietic colonies in methylcellulose 55% increase Control colony numbers p < 0.001 [1]

Table 2: Pharmacological Properties and Safety Profile of 15-PGDH Inhibitors

Parameter SW033291 (1st Generation) This compound ((+)-SW209415) Testing Conditions
Aqueous Solubility Extremely low 4300 mg/mL (HCl salt) In vitro physicochemical testing
15-PGDH Inhibition Kᵢ 0.1 nM 0.06 nM Recombinant enzyme assay
IC₅₀ 1.5 nM 1.1 nM A549 cell-based assay
Tissue PGE2 Increase 2-fold in BM, colon, liver, lung Comparable 2-fold increase Mouse tissue measurements
Maximum Tolerated Dose >20 mg/kg daily for 7 days No toxicity at 2.5 mg/kg BID for 21 days Mouse toxicity studies
Cancer Xenograft Effect No potentiation of human AML/MM No potentiation observed NSG mouse xenograft models
Therapeutic Window >10-fold >10-fold Efficacy vs toxicity dosing

Table 3: Technical Parameters for Key Experimental Assays

Assay Type Cell Source Treatment Conditions Key Readouts Typical Results
In vitro 15-PGDH activity Recombinant 15-PGDH protein 0.1-100 nM this compound IC₅₀ = 1.1 nM Near-complete inhibition at 10 nM
Cell-based PGE2 induction A549 cells + IL-1β stimulation 75-500 nM this compound EC₅₀ ≈ 75 nM 3.5-fold PGE2 increase at 500 nM
Bone marrow homing CFSE-labeled donor cells 5 mg/kg this compound pre-treatment % CFSE+ cells in recipient BM 71% increase over control
Colony-forming unit assay Mouse or human bone marrow Ex vivo this compound treatment BFU-E, CFU-GM colonies 50-55% increase in colony numbers
Splenic CFU assay Recipient spleen day 12 post-BMT 2.5 mg/kg BID this compound Spleen colony counts Significant increase in colonies

Detailed Experimental Protocols

Murine Bone Marrow Transplantation Model
4.1.1 Pre-Transplant Procedures
  • Recipient Conditioning: Utilize 8-12 week old C57BL/6J mice (or other appropriate strains) for transplantation studies. Lethally irradiate recipients with a single dose of 11 Gy (1100 rad) using a cesium or x-ray irradiator 16-24 hours prior to transplantation. Ensure proper radiation dosimetry and confirm lethal dosing in control animals. For aged recipient studies, use mice 18 months or older with appropriate adjustments to radiation sensitivity [3].

  • Donor Bone Marrow Harvest: Euthanize donor mice (age-matched or aged as required) and aseptically collect femurs, tibias, and iliac crests. Flush bones with cold transplantation medium (RPMI-1640 with 2% FBS) using a 25-gauge needle. Prepare a single-cell suspension by gentle pipetting and passing through a 40-μm cell strainer. Perform cell counting using a hemocytometer or automated cell counter [3].

  • Drug Preparation: Reconstitute this compound in sterile saline or appropriate vehicle for in vivo administration. For the highly soluble hydrochloride salt form, prepare a stock solution at 1-5 mg/mL concentration. Aliquot and store protected from light at -20°C until use. Fresh preparations are recommended for optimal activity [2] [3].

4.1.2 Transplantation and Dosing Protocol
  • Cell Transplantation: Resuspend donor bone marrow cells at an appropriate concentration (typically 1-5 × 10⁶ cells/100 μL) for transplantation. Inject cells intravenously via the tail vein using a 1-mL syringe with a 27-gauge needle. For low-cell dose studies, use 2-5 × 10⁵ cells; for standard transplant, use 1-2 × 10⁶ cells; and for escalated dose studies, use up to 5 × 10⁶ cells [3].

  • This compound Administration: Begin this compound treatment 24 hours prior to transplantation and continue twice daily throughout the experimental period. Administer via intraperitoneal injection at a dose of 2.5 mg/kg in a volume of 100-200 μL. Maintain control groups receiving vehicle-only injections. For combination studies with G-CSF, administer human G-CSF subcutaneously at 250 μg/kg once daily [3].

  • Monitoring and Endpoint Analysis: Monitor recipients daily for survival, weight loss, and signs of graft failure. Collect peripheral blood via retro-orbital or submandibular bleeding at regular intervals (days 7, 14, 21, 28 post-transplant) for complete blood counts using an automated hematology analyzer. Evaluate hematopoietic recovery by assessing neutrophil, platelet, and red blood cell reconstitution kinetics [2] [3].

Human Hematopoietic Cell Xenotransplantation Model
4.2.1 Cell Preparation and Transplantation
  • Human Cell Sources: Utilize discarded, de-identified human umbilical cord blood or adult bone marrow aspirates obtained under appropriate IRB-approved protocols. Isolate mononuclear cells using Ficoll density gradient centrifugation at 400 × g for 30 minutes. Wash cells twice with PBS and resuspend in transplantation medium [3].

  • Recipient Mouse Preparation: Use NOD-scid IL2Rγnull (NSG) immunodeficient mice aged 8-12 weeks. Condition recipients with sublethal irradiation (2.5-3.5 Gy) 4-24 hours prior to transplantation. Provide antibiotic-supplemented water (trimethoprim-sulfamethoxazole) beginning 1 week prior to irradiation and continuing for 4 weeks post-transplant [3].

  • Transplantation Procedure: Transplant 1 × 10⁶ human mononuclear cells per mouse via intravenous injection into the tail vein. For homing studies, label cells with CFSE (5 μM for 30 minutes at 37°C) prior to transplantation. Administer this compound (2.5 mg/kg) or vehicle twice daily beginning day -1 and continuing for 21 days post-transplant [3].

4.2.2 Engraftment Analysis
  • Peripheral Blood Monitoring: Collect blood from transplanted mice at weekly intervals from week 4 through week 12 post-transplant. Stain samples with anti-human CD45 antibodies and analyze by flow cytometry to quantify human cell chimerism. Use additional lineage-specific antibodies (CD3, B220, CD11b) to assess multilineage differentiation [3].

  • Bone Marrow Analysis: At terminal timepoints (typically 12 weeks), euthanize mice and collect bone marrow from femurs and tibias. Prepare single-cell suspensions and stain with anti-human CD45 plus lineage-specific antibodies for flow cytometric analysis of engraftment and differentiation. For secondary transplantation, pool marrow from primary recipients and transplant into secondary NSG recipients [3].

Ex Vivo Functional Assays
4.3.1 Colony-Forming Unit (CFU) Assay
  • Methylcellulose Culture Preparation: Use commercially available methylcellulose-based media optimized for human or murine hematopoietic progenitors (e.g., MethoCult). Supplement with appropriate cytokines (SCF, GM-CSF, IL-3, IL-6, EPO) according to manufacturer's instructions [1].

  • Cell Plating and Treatment: Plate 1-2 × 10⁴ bone marrow cells per 35-mm dish in triplicate. For this compound treatment, add compound directly to the methylcellulose mixture at final concentrations of 10-100 nM. Include vehicle-only controls. Gently mix to ensure even distribution [1].

  • Culture and Scoring: Culture plates at 37°C in 5% CO₂ with >95% humidity for 12-14 days. Score colonies (CFU-GEMM, BFU-E, CFU-GM) based on standard morphological criteria using an inverted microscope. For precise quantification, pool and count colonies from triplicate plates [1].

4.3.2 Bone Marrow Homing Assay
  • Cell Labeling: Isolate donor bone marrow cells and label with 5 μM CFSE in serum-free medium for 30 minutes at 37°C. Wash cells twice with cold PBS to remove excess dye. Determine labeling efficiency by flow cytometry before transplantation [3].

  • Transplantation and Analysis: Transplant 1 × 10⁷ CFSE-labeled cells into lethally irradiated recipients. Administer this compound (5 mg/kg) or vehicle at 24 and 2 hours prior to transplantation. Sacrifice recipients 16 hours post-transplant and collect bone marrow from femurs and tibias [3].

  • Flow Cytometric Quantification: Prepare single-cell suspensions from recipient bone marrow and analyze by flow cytometry to determine the percentage of CFSE-positive cells. Use unlabeled transplanted mice as background controls. Calculate homing efficiency as (number of CFSE+ cells in marrow / number of CFSE+ cells injected) × 100% [3].

Therapeutic Applications and Clinical Relevance

The application of 15-PGDH inhibition in bone marrow transplantation addresses a critical clinical need for accelerating hematopoietic recovery and reducing transplant-related complications. The profound granulocytopenia that occurs during the interval between transplantation and marrow recovery exposes recipients to significant risks of fatal infection, representing a major source of transplant-associated morbidity and mortality [2]. This compound has demonstrated the ability to accelerate neutrophil recovery by approximately 6 days in murine models, which would translate to a substantial reduction in the window of vulnerability for transplant patients [2] [3].

A particularly promising aspect of 15-PGDH inhibition is its broad applicability across challenging transplant scenarios. The compound maintains efficacy when both donors and recipients are aged, a significant advantage given the increasing utilization of allogeneic transplantation in older patients [2]. Additionally, this compound demonstrates synergy with G-CSF, the current standard of care for promoting neutrophil recovery, suggesting potential for combination regimens [3]. The compound also maintains efficacy as transplant cell dose is escalated, indicating that it may be particularly beneficial in contexts where stem cell numbers are limited, such as cord blood transplantation [2].

From a safety perspective, this compound has shown an excellent preclinical profile. Chronic high-dose administration revealed no significant toxicity as assessed by weight, blood counts, and serum chemistry [2]. Importantly, the compound does not potentiate the in vivo growth of human myeloma and leukemia xenografts, alleviating concerns that elevated PGE2 might promote malignancy progression [3]. The 10,000-fold enhanced solubility of this compound compared to the first-generation inhibitor SW033291 enables intravenous delivery, making it more suitable for clinical application in transplant settings where oral administration may be problematic [3].

The mechanistic insights gained from studying 15-PGDH inhibition also reveal potential applications beyond standard bone marrow transplantation. The discovery that 15-PGDH inhibition activates the splenic hematopoietic niche suggests particular utility in contexts where splenic hematopoiesis contributes to recovery [5]. Additionally, the demonstrated benefits of 15-PGDH inhibition in aged animals indicate potential for addressing age-related declines in hematopoietic fitness [6]. These findings collectively support the continued development of this compound as a promising therapeutic candidate for enhancing outcomes in hematopoietic stem cell transplantation.

References

Application Notes: 15-PGDH as a Therapeutic Target for Intestinal Repair

Author: Smolecule Technical Support Team. Date: February 2026

The enzyme 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) is the primary catalyst for the degradation of Prostaglandin E2 (PGE2), a lipid mediator that promotes tissue regeneration and repair [1] [2]. The fundamental therapeutic rationale is that inhibiting 15-PGDH increases local levels of PGE2, thereby activating pro-regenerative pathways [3] [4].

The table below summarizes the key biological roles of 15-PGDH and the corresponding therapeutic effects of its inhibition, as established in preclinical models.

Biological Role / Context of 15-PGDH Observed Effect of 15-PGDH Inhibition (or PGE2 Increase)
PGE2 Metabolism: Catalyzes the oxidation and inactivation of PGE2 [1]. Increases tissue PGE2 levels, potentiating its regenerative signaling [3] [4].
Inflammatory Bowel Disease (IBD): Expression is significantly reduced in the colonic mucosa of ulcerative colitis (UC) and Crohn's disease (CD) patients, contributing to high PGE2 [1]. In colitis models, inhibition accelerates recovery, reduces inflammation, and improves gastrointestinal fitness [2] [5].
Diverticulitis: Expression is upregulated in the mucosa, suggesting a low PGE2 level may precede inflammation [1]. Highlights a differential mechanism from IBD, but the effect of inhibition in this context is less clear.
Aging: Amounts of 15-PGDH are increased in aged tissues, including skeletal muscle and the gastrointestinal tract [4] [5]. Genetic or pharmacological inhibition rejuvenates aged muscle mass and strength and improves hematopoietic and GI fitness in aged mice [4] [5].
Tumor Suppressor: Highly expressed in normal mucosa but lost in colorectal cancer (CRC) cells; its overexpression inhibits tumor growth in various cancers [6] [7] [8]. Note: This is a conflicting role. While inhibition is beneficial for repair, 15-PGDH itself is considered a tumor suppressor.

General Experimental Workflow for 15-PGDH Research

The following diagram outlines a generalized protocol for evaluating 15-PGDH inhibitors in the context of colitis and intestinal repair. This workflow synthesizes common methodologies from the literature on 15-PGDH biology.

G cluster_1 In Vitro Validation cluster_2 In Vivo Efficacy Models cluster_3 Mechanistic Analysis start Experimental Workflow for 15-PGDH Inhibitor Studies in_vitro In Vitro Validation start->in_vitro in_vivo In Vivo Efficacy Models in_vitro->in_vivo a1 Cell-Based Assays • Inhibitor potency (IC50) • 15-PGDH enzyme activity • PGE2 level measurement (ELISA) • Target gene/protein expression (qPCR, WB) mechanistic Mechanistic Analysis in_vivo->mechanistic a2 Colitis & Repair Models • DSS-induced colitis • AOM/DSS model (CAC) • T-cell driven spontaneous colitis • Endpoints: Disease Activity Index (DAI), colon length, histology, cytokine levels a3 Pathway & Function Analysis • YAP/TAZ localization & activity • Stem cell compartment analysis • Mitochondrial function & autophagy • TGF-β & Wnt signaling pathways

Key Experimental Models and Protocols
  • In Vitro Validation

    • 15-PGDH Inhibition Assay: A standard assay measures the inhibitor's ability to block the conversion of PGE2 to its 15-keto metabolite. The reaction mixture typically includes recombinant 15-PGDH enzyme, NAD+ cofactor, PGE2 substrate, and the inhibitor. Activity is determined by tracking NADH production (absorbance at 340 nm) or by measuring remaining PGE2 via ELISA [3].
    • Cell Culture Models: Use human colon cancer cell lines (e.g., HT-29, Caco-2) or other relevant lines. Cells are treated with the inhibitor, and the subsequent increase in extracellular PGE2 is quantified using a commercial PGE2 ELISA kit [9].
  • In Vivo Efficacy Models

    • Dextran Sulfate Sodium (DSS)-Induced Colitis: This is a widely used model. Mice are administered DSS in drinking water (e.g., 2-3.5%) for 5-7 days to induce acute colitis. The 15-PGDH inhibitor is typically administered during the recovery phase (after DSS withdrawal) to assess its effect on repair and regeneration [2] [4]. Key endpoints include:
      • Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and rectal bleeding.
      • Histological Scoring: Assesses epithelial damage, crypt loss, and inflammatory cell infiltration.
      • Colon Length: Shortening is a hallmark of inflammation.
      • Tissue PGE2 Levels: Measured by ELISA from homogenized colon tissue and normalized to total protein [5].
  • Mechanistic Analysis

    • YAP Signaling Pathway: Analyze the activation of the YAP pathway, a key mediator of PGE2-driven regeneration. Techniques include immunofluorescence to check YAP nuclear localization, Western Blot for YAP protein levels, and qPCR for YAP target genes (e.g., CTGF, CYR61) [2].
    • Stem Cell and Proliferation Analysis: Investigate effects on intestinal stem cells by immunohistochemistry for markers like Lgr5 and Olfm4, or by measuring proliferation with Ki67 staining [2] [5].

Key Signaling Pathways in Intestinal Repair

The therapeutic effect of 15-PGDH inhibition is primarily mediated through the elevation of PGE2, which then activates a complex signaling network to promote repair. The core pathway is summarized below.

Critical Considerations for Drug Development

  • The Dual Role of 15-PGDH in Cancer: A major consideration is that 15-PGDH is a well-established tumor suppressor [6] [7] [8]. While inhibiting it may be beneficial for acute tissue repair, prolonged suppression could potentially increase cancer risk. This necessitates careful therapeutic windows and safety pharmacodynamics in development.
  • The Inflammatory Context Matters: The effect of modulating the PGE2 pathway may differ by disease. For example, 15-PGDH is already low in IBD, suggesting a different pathogenic mechanism compared to diverticulitis or age-related regeneration [1].

Future Research Directions

  • Search Specialized Databases: Probe chemical vendor sites (e.g., MedChemExpress, Selleckchem), patent databases (USPTO, Google Patents), and chemical literature (SciFinder, Reaxys) for the specific compound.
  • Investigate Analogs: The search results mention other inhibitors like SW033291 and HW201877 [3]. Studying published data on these analogs can provide valuable insights into expected potency, pharmacokinetics, and efficacy models.

References

Comprehensive Research Guide: Optimizing 15-PGDH-IN-2 Treatment Duration in Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 15-PGDH Biology and Therapeutic Potential

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a NAD+-dependent enzyme that serves as the primary catabolic regulator of prostaglandin signaling, particularly through the oxidation and inactivation of prostaglandin E2 (PGE2) [1]. This enzyme catalyzes the conversion of the 15-hydroxy group of PGE2 to a 15-keto group, producing 15-ketoPGE2—a metabolite with significantly reduced biological activity due to its approximately 1000-fold lower affinity for PGE2 receptors [1]. The equilibrium between PGE2 synthesis by cyclooxygenase (COX) enzymes and its degradation by 15-PGDH represents a crucial homeostatic mechanism regulating fundamental physiological processes including tissue repair, inflammation resolution, and cellular proliferation. Recent research has revealed that 15-PGDH is upregulated in aged tissues, and this elevation contributes directly to age-related pathologies including sarcopenia (age-related muscle wasting) through excessive degradation of PGE2 [2].

The therapeutic potential of 15-PGDH inhibition stems from its ability to modulate prostaglandin signaling by increasing endogenous PGE2 levels within physiological ranges. Unlike direct PGE2 administration, which often causes significant side effects, 15-PGDH inhibition elevates PGE2 through an autocrine/paracrine mechanism that preserves spatial and temporal signaling specificity [2]. This approach has demonstrated efficacy across multiple disease models, including sarcopenia, acute kidney injury, and tissue repair, making it a promising strategy for various age-related and degenerative conditions [2] [3]. The recent development of 15-PGDH-IN-2 represents a significant advancement in the pharmacological toolkit available for investigating and potentially exploiting this therapeutic pathway.

Current Landscape of 15-PGDH Inhibitors

The field of 15-PGDH inhibition has evolved significantly with the development of increasingly specific and potent compounds. SW033291, one of the most extensively characterized inhibitors, has demonstrated remarkable efficacy in preclinical disease models by binding to the PGE2 active site of 15-PGDH and effectively increasing local PGE2 concentrations [3]. This small molecule inhibitor has shown therapeutic benefits in models of sarcopenia, acute kidney injury, and hematopoietic regeneration. In sarcopenia studies, SW033291 administration increased muscle mass, strength, and exercise performance in aged mice by restoring mitochondrial function, enhancing autophagy, and reducing transforming growth factor-β signaling [2]. Similarly, in LPS-induced acute kidney injury models, SW033291 treatment improved survival rates and attenuated renal damage by modulating apoptosis, autophagy, and oxidative stress pathways [3].

The emerging compound this compound represents a next-generation inhibitor with potentially improved pharmacological properties, though published data on this specific molecule remains limited. Recent clinical developments include MF-300, an orally administered 15-PGDH inhibitor investigated by Epirium Bio, which has completed Phase 1 trials for sarcopenia with preliminary data showing a favorable safety profile [4]. This progression from preclinical tool compounds to clinical candidates underscores the growing therapeutic interest in 15-PGDH inhibition and highlights the need for optimized dosing protocols to maximize efficacy while minimizing potential side effects. The differential selectivity, potency, and pharmacokinetic profiles of these various inhibitors necessitate compound-specific optimization of treatment regimens for experimental and therapeutic applications.

Table 1: Comparison of Characterized 15-PGDH Inhibitors

Inhibitor Potency (IC₅₀) Administration Route Therapeutic Applications Development Stage
SW033291 ~1 nM (cell-free) Intraperitoneal, Oral Sarcopenia, AKI, Hematopoietic regeneration Preclinical
MF-300 Not specified Oral Sarcopenia Phase 1 completed
This compound Not specified Expected: Oral/IP Research tool Preclinical research

Framework for Treatment Duration Optimization

Key Determinants of Optimal Treatment Duration

Optimizing treatment duration for this compound requires consideration of several biological and pharmacological factors. The therapeutic mechanism of 15-PGDH inhibition depends on achieving a sustained elevation of local PGE2 levels within a physiological range that activates beneficial signaling pathways without provoking undesirable inflammatory responses [2]. The optimal duration must align with the kinetics of tissue repair and remodeling processes, which vary significantly across target tissues. For example, skeletal muscle regeneration may require sustained treatment over several weeks to reverse established sarcopenia, while acute kidney injury protection might necessitate only short-term administration during the critical injury phase [2] [3]. Additionally, the transcriptional upregulation of 15-PGDH in aged and diseased tissues creates a dynamic equilibrium between enzyme expression and inhibition that must be considered when determining treatment duration [2].

Evidence from preclinical studies provides valuable guidance for duration optimization. In aged mouse models of sarcopenia, administration of the 15-PGDH inhibitor SW033291 for 4-8 weeks resulted in significant improvements in muscle mass, strength, and exercise performance [2]. For acute conditions such as LPS-induced kidney injury, a much shorter duration of 1-3 days of pretreatment and concurrent treatment was effective [3]. These findings suggest that this compound treatment duration should be tailored to the specific disease context, with chronic degenerative conditions requiring extended treatment and acute injuries needing only transient inhibition. Furthermore, the pharmacodynamic effects of 15-PGDH inhibition may persist beyond the actual treatment period due to sustained changes in tissue remodeling, suggesting that intermittent dosing strategies might be effective for chronic conditions [2].

Empirical Data from Preclinical Studies

Table 2: Effective Treatment Durations for 15-PGDH Inhibition in Disease Models

Disease Model Inhibitor Used Effective Duration Dosing Frequency Key Outcomes
Aged muscle (sarcopenia) SW033291 4-8 weeks Once daily Increased muscle mass and strength; improved mitochondrial function
LPS-induced AKI SW033291 1-3 days Twice daily Improved survival; reduced renal apoptosis and oxidative stress
Hematopoietic regeneration SW033291 10-14 days Once daily Enhanced stem cell regeneration
Lung adenocarcinoma 15-PGDH overexpression Sustained (weeks) N/A Inhibited cell growth; induced G1/S cell cycle arrest

Experimental Protocols for Treatment Optimization

In Vitro Assessment of this compound

Cell Culture and Treatment Setup: Begin by establishing appropriate cellular models that express functional 15-PGDH. The A549 lung adenocarcinoma cell line demonstrates substantial 15-PGDH expression and provides a reliable model for initial inhibitor characterization [5]. Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO2. For experimental treatment, seed cells in 6-well or 12-well plates at appropriate densities to reach 70-80% confluence at time of treatment. Prepare this compound stock solutions in DMSO or appropriate vehicle, then dilute in culture medium to achieve desired working concentrations (typically ranging from 100 nM to 10 µM based on analogous compounds) [1]. Include vehicle control groups (DMSO concentration ≤0.1%) to account for solvent effects.

Treatment Duration Optimization: To determine optimal exposure time, treat cells with a fixed concentration of this compound (e.g., 1 µM) for varying durations (1, 3, 6, 12, 24, and 48 hours). For each time point, assess 15-PGDH activity through PGE2 degradation assays by measuring the conversion of PGE2 to 15-ketoPGE2 via liquid chromatography-mass spectrometry (LC-MS) [1]. Parallel samples should be analyzed for PGE2 accumulation using ELISA to confirm functional inhibition. Evaluate downstream effects by measuring expression of Nrf2-regulated antioxidant response genes (HO-1, NQO1) and NF-κB pathway inhibition through Western blot analysis of IKKβ phosphorylation [1]. Based on the kinetics of pathway activation, initial recommendations suggest that 24-hour treatments produce maximal effects on Nrf2 activation while effectively suppressing pro-inflammatory signaling.

In Vivo Efficacy and Duration Testing

Animal Models and Dosing Regimens: For sarcopenia studies, utilize aged mice (20-24 months) to model age-related muscle wasting, with young mice (3-4 months) as controls [2]. For acute kidney injury models, employ C57BL/6J male mice (8-10 weeks) with LPS-induced toxicity (10 mg/kg intraperitoneally) [3]. Prepare this compound in appropriate vehicle solutions (e.g., PBS with minimal DMSO or cyclodextrin-based formulations for improved solubility). Base initial dosing on published protocols for similar inhibitors: for sarcopenia, administer 10 mg/kg daily via oral gavage or intraperitoneal injection for 2, 4, 6, and 8-week durations; for acute kidney injury, pretreat with 10 mg/kg 12 hours before LPS challenge followed by twice-daily dosing for 1-3 days [2] [3].

Endpoint Analysis and Duration Optimization: For sarcopenia studies, assess functional outcomes weekly using grip strength tests and rotarod performance to determine the minimal treatment duration required for significant functional improvement. Collect tissue samples at each duration endpoint (2, 4, 6, and 8 weeks) for histological analysis of muscle fiber cross-sectional area and immunofluorescence staining for mitochondrial markers (e.g., COX IV). Measure PGE2 levels in muscle tissue by ELISA to verify target engagement across different treatment durations. For AKI studies, sacrifice animals 24 hours after LPS challenge and collect serum for creatinine and BUN measurements, and kidney tissue for histopathological evaluation of tubular injury, TUNEL staining for apoptosis, and Western blot analysis of autophagy markers (LC3-I/II) and oxidative stress response (Nrf2, HO-1) [3].

Table 3: Protocol for Determining Optimal Treatment Duration of this compound In Vivo

Week Functional Assessments Molecular Analyses Expected Outcomes
2 Grip strength, Rotarod Muscle PGE2 levels, 15-PGDH activity Minimal functional improvement; increased PGE2
4 Grip strength, Rotarod, treadmill endurance Mitochondrial markers (COX IV, ATP levels), autophagy markers Significant strength improvement; enhanced mitochondrial function
6 Grip strength, Rotarod, treadmill endurance Muscle fiber typing, TGF-β signaling, ubiquitin-proteasome activity Improved muscle mass; reduced proteolysis signaling
8 Comprehensive functional test battery Full molecular profiling, histopathology Maximal functional and structural improvement

Safety and Toxicity Monitoring Considerations

The therapeutic potential of 15-PGDH inhibition must be balanced against potential safety concerns, particularly given the role of prostaglandins in diverse physiological processes. While preclinical studies with SW033291 have demonstrated a favorable safety profile with no severe adverse events reported in Phase 1 trials of the related compound MF-300 [4], comprehensive safety assessment remains essential for this compound. Potential concerns include the role of PGE2 in maintaining renal blood flow and gastrointestinal integrity, necessitating careful monitoring of renal function and gastrointestinal tissues during treatment optimization studies [3]. Additionally, as 15-PGDH degradation products such as 15-oxoETE and 15-ketoPGE2 possess their own biological activities—including anti-proliferative effects through PPARγ activation—the potential consequences of reducing these metabolites must be considered [1].

Recommended safety assessments for this compound treatment optimization include serial monitoring of serum creatinine and BUN for renal function, liver transaminases for hepatic toxicity, and complete blood counts to detect hematopoietic abnormalities. Histopathological examination of major organs (kidney, liver, gastrointestinal tract, heart, and lungs) should be performed at all treatment duration endpoints. Particular attention should be paid to monitoring for ectopic mineralization in soft tissues, as prostaglandin signaling can influence tissue calcification. Additionally, given the role of 15-PGDH as a tumor suppressor in various cancers [5], long-term studies should include careful screening for hyperproliferative changes in epithelial tissues. These comprehensive safety assessments will help establish the therapeutic window for this compound and identify the optimal treatment duration that maximizes efficacy while minimizing potential adverse effects.

Biomarker Monitoring and Protocol Adaptation

Effective optimization of this compound treatment duration requires the implementation of robust biomarker monitoring strategies to assess target engagement and biological response. Direct target engagement can be evaluated by measuring PGE2 levels in target tissues (e.g., skeletal muscle, kidney) using ELISA or LC-MS methods, with effective inhibition expected to increase PGE2 concentrations by 1.5 to 3-fold over baseline [2]. Additionally, the PGE2 degradation product 15-ketoPGE2 serves as a direct marker of 15-PGDH enzyme activity and should decrease proportionally with inhibitor efficacy [1]. Downstream biomarkers of biological activity should include measurements of mitochondrial function (e.g., ATP levels, COX activity), autophagy markers (LC3-I/II ratio, p62 degradation), and oxidative stress parameters (lipid peroxidation products, Nrf2 target gene expression) [2] [3]. These biomarker assessments should be conducted at multiple time points during treatment to establish the kinetics of biological response and inform duration optimization.

Protocols should be adapted based on real-time biomarker data and pathological assessment. For instance, if muscle PGE2 levels plateau after 3 weeks of treatment while functional improvements continue to accrue, this may suggest that continuous 15-PGDH inhibition is not necessary for sustained benefit, potentially supporting intermittent dosing strategies. Similarly, if renal function biomarkers indicate early signs of toxicity without commensurate therapeutic benefit, treatment duration should be shortened or dosing frequency reduced. The recent finding that 15-PGDH inhibition protects against acute renal injury primarily through modulation of apoptosis and autophagy rather than inflammation [3] highlights the importance of monitoring these specific pathways when optimizing treatment for renal conditions. This adaptive, biomarker-informed approach will enable researchers to refine this compound treatment protocols based on individual response patterns and specific disease contexts.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways affected by 15-PGDH inhibition and provide visual representations of the experimental workflows for optimizing this compound treatment duration.

G 15-PGDH Inhibition Signaling Pathway PGH2 PGH2 (Precursor) PGE2 PGE2 PGH2->PGE2 Synthesis degPGE2 15-ketoPGE2 PGE2->degPGE2 15-PGDH PGDR PGE2 Receptors PGE2->PGDR Binds Mitochondria Enhanced Mitochondrial Function PGDR->Mitochondria Activates Autophagy Increased Autophagy PGDR->Autophagy Stimulates TGFB Reduced TGF-β Signaling PGDR->TGFB Suppresses Ubiquitin Decreased Ubiquitin- Proteasome Activity PGDR->Ubiquitin Reduces Inhibitor This compound enzyme 15-PGDH Enzyme Inhibitor->enzyme Inhibits enzyme->PGE2 Degrades Strength Improved Muscle Mass & Strength Mitochondria->Strength Autophagy->Strength TGFB->Strength Ubiquitin->Strength Atrophy Muscle Atrophy Atrophy->Strength Reverses

Figure 1: 15-PGDH Inhibition Signaling Pathway - This diagram illustrates the molecular mechanisms through which this compound exerts its therapeutic effects. The inhibitor blocks 15-PGDH-mediated degradation of PGE2, leading to enhanced PGE2 signaling through its cognate receptors. This activates multiple downstream pathways that collectively improve muscle mass and function.

G Treatment Duration Optimization Workflow Start Define Experimental Objectives & Disease Model Step1 In Vitro Screening: - Dose-response (100nM-10µM) - Time course (1-48h) - Target engagement assays Start->Step1 Step2 Acute In Vivo Study: - Single dose PK/PD - Biomarker validation - Safety assessment Step1->Step2 Select promising doses/times Step3 Pilot Efficacy Study: - 2-4 week duration - Multiple dosing regimens - Functional endpoints Step2->Step3 Establish initial efficacy Step4 Comprehensive Duration Trial: - 2,4,6,8 week timepoints - Molecular profiling - Histopathology Step3->Step4 Expand duration range Step5 Adaptive Protocol Refinement: - Biomarker analysis - Duration adjustment - Safety monitoring Step4->Step5 Analyze time- dependent effects Step4->Step5 Interim analysis Step5->Step3 Refine protocol End Optimal Treatment Duration Established Step5->End

Figure 2: Treatment Duration Optimization Workflow - This diagram outlines the systematic approach for determining the optimal treatment duration for this compound across different experimental phases, from initial in vitro screening to comprehensive in vivo duration trials with adaptive refinement based on biomarker data.

Conclusion

The optimization of this compound treatment duration represents a critical parameter for maximizing therapeutic efficacy while minimizing potential adverse effects across various disease contexts. Based on current evidence from analogous 15-PGDH inhibitors, effective treatment durations appear to range from several days for acute conditions to 4-8 weeks for chronic degenerative disorders like sarcopenia [2] [3]. The optimal duration depends on multiple factors including the specific disease pathophysiology, tissue-specific 15-PGDH expression patterns, and the kinetics of tissue repair processes. A systematic, biomarker-informed approach that integrates functional assessments with molecular profiling across multiple time points provides the most robust strategy for establishing evidence-based treatment protocols. As research in this field advances, particularly with the ongoing clinical development of 15-PGDH inhibitors like MF-300 [4], our understanding of optimal treatment durations will continue to refine, potentially enabling personalized approaches based on individual patient characteristics and disease states.

References

Quantitative Data on 15-PGDH Inhibition in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key efficacy findings from recent studies on 15-PGDH inhibition.

Study Model Treatment Key Efficacy Outcomes Citation
Aged mice (≥24 months) Small-molecule inhibitor (SW033291) Increased muscle mass, strength, and exercise performance; Improved mitochondrial function and autophagy; Decreased TGF-β and ubiquitin-proteasome activity [1].
Aged mice (>25 months) Single injection of stable PGE2 analog + exercise Significant increase in muscle mass and strength two weeks post-treatment; Rejuvenated muscle stem cells with "heritable molecular memory" [2].
Aged mice Oral MF-300 (Epirium Bio's 15-PGDH inhibitor) Increased physiologic PGE2 levels in skeletal muscle; Increased muscle force and improved muscle quality [3] [4].

Advanced 15-PGDH Inhibitors in Development

For researchers looking for tool compounds or clinical-stage candidates, the following table summarizes key agents.

Compound Name Description Key Findings & Status Citation
SW033291 A small-molecule inhibitor of 15-PGDH. Used extensively in preclinical research; Rejuvenated aged muscle mass and strength in mice [1] [5].
MF-300 (Epirium Bio) First-in-class, oral, small-molecule 15-PGDH inhibitor. Phase 1 trial (completed Sep 2025): Well-tolerated, showed target engagement and dose-dependent biologic activity. A Phase 2 trial in sarcopenia is projected to start mid-2026 [3] [4].

Proposed Experimental Pathway for 15-PGDH Inhibition

Based on the consolidated findings from the search results, the diagram below illustrates the core signaling pathway and biological effects of 15-PGDH inhibition in aged muscle.

G Start Aging PGDH_Up Increased 15-PGDH Expression Start->PGDH_Up PGE2_Low Depletion of Prostaglandin E2 (PGE2) PGDH_Up->PGE2_Low SC_Dysfunction Muscle Stem Cell (MuSC) Dysfunction - Premature death - Failed self-renewal PGE2_Low->SC_Dysfunction Pathways Dysregulated Signaling Pathways PGE2_Low->Pathways Inhibitor 15-PGDH Inhibitor (e.g., SW033291, MF-300) Inhibitor->PGE2_Low Blocks Atrophy1 Decreased Muscle Mass SC_Dysfunction->Atrophy1 Atrophy2 Loss of Muscle Strength Pathways->Atrophy2 Atrophy3 Reduced Physical Performance Pathways->Atrophy3 Subgraph_Atrophy Subgraph_Atrophy Subgraph_Rescue Subgraph_Rescue Effect1 Epigenetic Rejuvenation of MuSCs (Heritable Memory) Outcome Restored Muscle Mass & Strength Effect1->Outcome Effect2 Improved Mitochondrial Function & Biogenesis Effect2->Outcome Effect3 Suppression of Atrophy Pathways (TGF-β, Ubiquitin-Proteasome) Effect3->Outcome

References

Troubleshooting Guide: Solubility of 15-PGDH Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes common solubility problems and their verified solutions, drawn from the development of other 15-PGDH inhibitors.

Problem Root Cause Verified Solution Example & Effect
High lipophilicity [1] High compound cLogP (e.g., 5.5). Introduce nitrogen-containing heterocycles (e.g., pyridine, imidazole) to reduce cLogP and improve water solubility [1] [2]. Replacing a phenyl ring with a basic imidazole in inhibitor 5 improved solubility [1].
Crystalline solid form Stable crystal lattice with high melting point. Salt formation to disrupt crystal packing and enhance dissolution in aqueous media [1]. A quinoxaline amide inhibitor's HCl salt provided sufficient solubility for in vivo studies [1].
Molecular planarity & rigidity Extensive aromatic ring systems. Modify the molecular scaffold to include soluble groups while maintaining critical pharmacophores [2]. In (+)-SW209415, a dimethyl-imidazole and a thiazole ring replaced a phenyl and thiophene, leading to a 10,000-fold increase in aqueous solubility (4300 µg/mL) [2].

Experimental Protocols for Solubility Assessment

Here are detailed methodologies you can use to evaluate the solubility of your compounds in the lab.

Protocol 1: Kinetic Solubility Measurement (Rapid Assessment)

This method is ideal for early-stage compound screening [1].

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
  • Dilution: Dilute the DMSO stock into a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). A common final concentration target is 50-100 µM, with a final DMSO concentration not exceeding 1% (v/v).
  • Agitation: Vortex the mixture vigorously for 30-60 seconds.
  • Incubation: Allow the solution to stand at room temperature for a set period (e.g., 15-30 minutes).
  • Analysis: Measure the concentration of the dissolved compound in the supernatant after filtration (using a 0.45 µm filter) or centrifugation. Analysis can be performed via UV-Vis spectroscopy (if the compound has a chromophore) or LC-MS/MS.
Protocol 2: Thermodynamic Solubility Measurement (Equilibrium)

This method provides a more accurate determination of the solubility limit and is critical for formulation development [1].

  • Saturation: Add an excess amount of solid compound to the aqueous buffer of choice (e.g., PBS, pH 7.4) in a sealed vial.
  • Equilibration: Agitate the suspension continuously for a prolonged period (typically 24-72 hours) in a temperature-controlled environment (e.g., 25°C or 37°C) to reach equilibrium.
  • Separation: After equilibration, separate the saturated solution from the undissolved solid by filtration (using a 0.45 µm or smaller pore size filter) or high-speed centrifugation.
  • Quantification: Dilute the clear supernatant appropriately and analyze the compound concentration using a validated quantitative method, such as HPLC-UV or LC-MS/MS.

Expert FAQs on Solubility Enhancement

Q1: What are the key structural modifications that can improve solubility without sacrificing potency? Research on quinoxaline-based 15-PGDH inhibitors shows that specific modifications are highly effective [1]:

  • Bioisosteric Replacement: Substituting a phenyl ring with a 3-pyridyl group nearly doubled enzyme inhibitory potency (IC₅₀ = 6 nM) while significantly reducing cLogP (from 5.5 to 2.3) [1].
  • Polar Substituents: Adding polar groups like amino (-NH₂) or carboxylic acid (-CO₂H) to the pyridine ring further improved both potency and solubility profile [1].

Q2: How does improving solubility impact in vivo efficacy? Enhanced solubility is a critical determinant for a compound's route of administration and overall therapeutic utility.

  • Oral Bioavailability: The development of achiral quinoxaline amides was explicitly pursued to overcome the modest oral bioavailability of earlier sulfoxide inhibitors, which required intraperitoneal (IP) injection [1].
  • Intravenous Formulation: The 10,000-fold solubility increase in the second-generation inhibitor (+)-SW209415 (to 4300 µg/mL) provided the "potential for intravenous delivery," a crucial feature for clinical settings like bone marrow transplantation [2].

Q3: Are there any stability concerns with highly soluble salt forms? Yes, this is a critical consideration. While salt formation (e.g., HCl salt) is a standard and effective technique to achieve sufficient solubility for in vivo studies, it is essential to ensure that the compound itself maintains metabolic stability [1]. A soluble compound is only useful if it remains intact long enough to exert its effect. For instance, one quinoxaline amide salt showed excellent stability in mouse liver S9 fractions (t₁/₊ = 198 min) [1].

Structural & Workflow Overview

The following diagram synthesizes information from cryo-EM studies [3] to illustrate the target binding site and the strategic approach to solubility optimization, linking structural biology to medicinal chemistry.

G 15-PGDH Inhibitor Development Strategy cluster_0 Structural Insights (from Cryo-EM) [3] cluster_1 Solubility Strategies Start Start: Potent but insoluble lead Structure Cryo-EM Structure Analysis Start->Structure Problem Identify Solubility Issues Structure->Problem Strategy Design Solubility Strategy Problem->Strategy Test Synthesize & Test Analogs Strategy->Test S1 Reduce cLogP (e.g., Pyridine for Phenyl) Strategy->S1 S2 Introduce Ionizable Groups (e.g., -NH₂, -CO₂H) Strategy->S2 S3 Form Salts (e.g., HCl Salt) Strategy->S3 Pocket Buried Hydrophobic Pocket Pocket->Strategy Lid Dynamic 'Lid' Domain (F185, Y217) Lid->Strategy Core Catalytic Core (S138, Y151) Lid->Core Closes around inhibitor Core->Strategy

References

optimizing 15-PGDH-IN-2 oral administration in mice

Author: Smolecule Technical Support Team. Date: February 2026

Orally Available 15-PGDH Inhibitors: Key Data

The following table summarizes data from the search results on inhibitors with proven oral activity in mouse models.

Compound / Class Key Characteristics & Optimizations Demonstrated In Vivo Oral Efficacy (Mouse Models)

| Quinoxaline Amides [1] | - Achiral structure (synthetic advantage over sulfoxide-based inhibitors) [1]

  • Piperidinyl amide moiety was critical for activity; modifications often led to potency loss [1]
  • 3-Pyridyl group on quinoxaline improved potency and reduced lipophilicity [1]
  • Further optimization with aminopyridine (e.g., 34, 35) and chloro-aminopyridine (40) substituents enhanced potency and metabolic stability [1] | - Showed good oral bioavailability [1]
  • Demonstrated protective activity in models of ulcerative colitis and recovery from bone marrow transplantation [1] | | MF-300 (Epirium Bio) [2] | - First-in-class, oral 15-PGDH inhibitor in clinical development [2]
  • Orally bioavailable in humans (Phase 1 trial completed) [2] | - In rats: increased physiologic PGE2 in skeletal muscle [2]
  • In aged mice: increased muscle force and improved muscle quality [2] |

Experimental Workflow for Oral Dosing Studies

The diagram below outlines a general experimental workflow for evaluating an oral 15-PGDH inhibitor in mice, synthesized from the methodologies in the search results.

Start Start: Oral Dosing Study in Mice A 1. Compound Administration • Formulate inhibitor for oral gavage • Define dosage and regimen (e.g., single vs. multiple dose) Start->A B 2. Tissue and Blood Collection • Collect target tissues (e.g., colon, muscle, bone marrow) • Collect blood for plasma/serum preparation A->B C 3. Pharmacodynamic (PD) Analysis • Measure tissue PGE2 levels (e.g., via ELISA) • Assess target engagement • Evaluate downstream biological effects B->C D 4. Efficacy Endpoint Assessment • Score disease severity (e.g., colitis) • Functional tests (e.g., muscle strength) • Histological analysis (e.g., fibrosis, damage) C->D E 5. Data Synthesis D->E

Troubleshooting Common Issues

Here are solutions to potential problems, based on the challenges and optimizations described in the research.

Problem 1: Poor Potency or Efficacy After Oral Dosing
  • Potential Cause: High compound lipophilicity or unsuitable chemical scaffold [1].
  • Solutions to Consider:
    • Modify the scaffold: The introduction of a 3-pyridyl group on the quinoxaline core significantly lowered cLogP (from 5.5 to 2.3) and improved potency [1].
    • Explore hydrogen bond donors: Adding groups like -NH2 or -NHMe to the pyridine ring further improved activity in the quinoxaline series [1].
    • Maintain critical motifs: The piperidinyl amide was essential for activity; its replacement often led to a complete loss of potency [1].
Problem 2: Low Bioavailability or Poor Metabolic Stability
  • Potential Cause: Rapid metabolism or degradation of the compound before it reaches the target [1].
  • Solutions to Consider:
    • Remove metabolic soft spots: The achiral quinoxaline amides were developed to overcome the metabolic liability of the sulfoxide group present in earlier inhibitors [1].
    • Test in stability assays: The optimized quinoxaline compound 40 showed excellent stability in mouse liver S9 fractions (t₁/₂ = 198 min) [1].

Research Gaps and Future Directions

  • The search results confirm that achieving oral bioavailability for 15-PGDH inhibitors is feasible, as demonstrated by the quinoxaline amides and MF-300 [1] [2].
  • The cited research primarily used intraperitoneal (IP) administration for the well-characterized inhibitor SW033291 in models like pulmonary fibrosis and acute kidney injury [3] [4]. Your work on optimizing oral administration for a different inhibitor addresses a clear need in the field.
  • For your specific compound, 15-PGDH-IN-2, I recommend consulting the original patent or synthetic literature for its specific formulation and any previously reported oral dosing data.

References

reducing 15-PGDH-IN-2 off-target effects in research

Author: Smolecule Technical Support Team. Date: February 2026

15-PGDH Inhibitor Technical Support Center

FAQ 1: What is the primary mechanism of 15-PGDH inhibitors, and how can this knowledge help troubleshoot off-target effects? Understanding the core mechanism is the first step in identifying the source of off-target effects.

  • Answer: 15-PGDH is the key enzyme responsible for the metabolic inactivation of prostaglandins, most notably Prostaglandin E2 (PGE2). It catalyzes the oxidation of PGE2 into 15-keto-PGE2, which is biologically much less active [1] [2]. Inhibitors of 15-PGDH work by blocking this enzyme, leading to a physiological increase in tissue levels of PGE2 [1]. The downstream benefits of increased PGE2, such as improved tissue regeneration and anti-fibrotic effects, are mediated through enhanced mitochondrial function, autophagy, and disruption of TGF-β signaling [1] [3].
  • Troubleshooting Insight: Many observed "off-target effects" may in fact be secondary consequences of elevated PGE2 in various tissue microenvironments. Your first step should be to determine if a phenotype is PGE2-mediated or truly off-target.

FAQ 2: What are the known mechanisms of 15-PGDH inhibitors, and which are relevant to my research context? Different inhibitor chemotypes can have distinct mechanisms of action, which influences their selectivity profile.

  • Answer: Research has identified at least two classes of high-affinity inhibitors [2]. The table below summarizes the mechanisms and their research implications.
Mechanism of Action Description Research Context & Selectivity Considerations
Competitive Inhibition Binds directly to the substrate active site, competing with PGE2 [2]. Effects can be influenced by local PGE2 concentrations. More likely to be specific to 15-PGDH's prostaglandin metabolism function.
Non-competitive Inhibition Binds to an allosteric site on the enzyme, independent of the substrate [2]. Can cause significant conformational (thermal) stabilization of the enzyme. This mechanism may offer a different selectivity profile.

FAQ 3: What experimental strategies can I use to validate target engagement and identify off-target effects? A systematic approach from simple to complex assays is recommended to pinpoint the source of experimental issues.

  • Recommended Validation Workflow:
    • Confirm Enzyme Inhibition: Start with a cell-free enzymatic assay to verify that 15-PGDH-IN-2 directly inhibits 15-PGDH activity. This isolates the compound-enzyme interaction from cellular complexities.
    • Verify On-Target Effect in Cells: Measure PGE2 levels in your cell culture supernatant using an ELISA. A successful on-target inhibition should result in elevated PGE2 [1].
    • Check Downstream Signaling: Use Western Blotting to analyze key proteins in pathways known to be modulated by PGE2, such as reduced phosphorylation in the TGF-β or PI3K/AKT pathways [1] [4].
    • Assess Functional Selectivity: To rule out major off-target effects, consider profiling this compound against a panel of related dehydrogenases and receptors. Previous inhibitors have shown low cross-reactivity across 320 unrelated targets, setting a high bar for selectivity [2].

FAQ 4: How can I manage the variable effects of 15-PGDH inhibition across different cell types? The cellular outcome of inhibition is highly context-dependent, which can be mistaken for an off-target effect.

  • Answer: The biological effect of 15-PGDH inhibition is dictated by the local microenvironment and the specific cell types expressing the enzyme. For example:
    • In myofibers and macrophages, inhibition rejuvenates muscle mass and strength [1].
    • In lung adenocarcinoma (A549) cells, overexpression of 15-PGDH (the opposite of inhibition) induces cell cycle arrest and inhibits proliferation and invasion [4].
    • In endothelial cells and macrophages within the lung, inhibition protects against pulmonary fibrosis [3].
    • In the blood-brain barrier, inhibition protects its integrity in models of Alzheimer's disease [5].
  • Troubleshooting Guide: If you observe an unexpected result, characterize the expression level of 15-PGDH in your specific cell model using qPCR or Western Blot (antibodies are commercially available [6]). The effect of the inhibitor will be most pronounced in cell types with high 15-PGDH expression and activity.

Experimental Protocols & Visualization

The following diagrams, created with Graphviz, summarize the key signaling pathways and experimental workflows discussed above.

Core Pathway of 15-PGDH Inhibition

G Inhibitor 15-PGDH Inhibitor PGDH_Enzyme 15-PGDH Enzyme Inhibitor->PGDH_Enzyme  Inhibits kPGE2 15-keto-PGE2 (Inactive) PGDH_Enzyme->kPGE2 PGE2 PGE2 PGE2->PGDH_Enzyme  Oxidation Downstream Downstream Effects PGE2->Downstream  Accumulates

Experimental Validation Workflow

G Start Suspected Off-Target Effect Step1 In Vitro Enzyme Assay Validate direct 15-PGDH inhibition Start->Step1 Step2 Cell-Based PGE2 ELISA Confirm increased PGE2 levels Step1->Step2 Step3 Western Blot Analysis Check TGF-β / PI3K pathways Step2->Step3 Step4 Selectivity Profiling Screen against related enzymes Step3->Step4

References

improving 15-PGDH-IN-2 potency and selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Structural Insights for Rational Design

Recent structural biology studies have revealed critical features of the 15-PGDH enzyme that can be exploited for designing high-potency, selective inhibitors.

  • Key Binding Interactions: Cryo-EM structures show that sub-nanomolar inhibitors like (+)-SW209415 bind deeply within the catalytic site. They engage in hydrogen bonding with catalytic residues Ser138 and Tyr151, while the thienopyridine moiety participates in crucial π-stacking with Phe185 [1].
  • The Dynamic Lid Domain: A significant discovery is a dynamic, triple-helix "lid domain" (residues ~180-220) that closes around the inhibitor. Residues Phe185 and Tyr217 act as hinges for this lid. Designing compounds that stabilize this closed conformation is a powerful strategy for achieving high-affinity binding [1].
  • Exploiting Enantioselectivity: Binding is highly stereospecific. For sulfoxide-based inhibitors, the R-enantiomer shows dramatically higher potency (e.g., ~300-fold) than the S-enantiomer because its geometry allows optimal interaction with Ser138 and Tyr151 [2] [1].

Experimental Methods & Workflows

Here are detailed protocols for key experiments cited in the literature for evaluating and optimizing 15-PGDH inhibitors.

Method Key Application Detailed Protocol Summary

| Cryo-EM Structural Analysis [1] | Mapping inhibitor binding modes and lid domain dynamics. | 1. Purify recombinant human 15-PGDH. 2. Pre-form complex with inhibitor and NADH cofactor. 3. Use size-exclusion chromatography to confirm complex assembly. 4. Prepare cryo-EM grid and collect data. 5. Perform single-particle analysis to solve structure. | | Molecular Dynamics (MD) Simulations [2] [1] | Assessing binding stability, lid dynamics, and enantiomer selectivity. | 1. Dock inhibitor into 15-PGDH active site (e.g., using PDBID: 2GDZ). 2. Solvate the system in an explicit water model and add ions. 3. Run long-time scale MD simulations (e.g., 1.5 μs). 4. Analyze trajectories for residue stability, H-bond occupancy, and lid movement. | | Free Energy Perturbation (FEP+) [3] | Accurately predicting relative binding affinities for virtual compounds. | 1. Start from a known co-crystal or docked structure. 2. Set up a calculation to alchemically transform one ligand into another. 3. Use FEP+ to compute the free energy difference ((\Delta G)). 4. Train a machine learning model on FEP+ predictions to prioritize synthesis from large virtual libraries [3]. | | Tandem Mass Tag (TMT) Proteomics [4] | Profiling cellular responses to 15-PGDH modulation. | 1. Treat cells (e.g., A549) with inhibitor or overexpress 15-PGDH. 2. Extract proteins, reduce, alkylate, and digest with trypsin. 3. Label peptides with TMT reagents. 4. Mix samples, perform HPLC separation, and analyze by LC-MS/MS. 5. Identify differentially expressed proteins and pathway changes. |

Frequently Asked Questions & Troubleshooting

Q1: My inhibitor shows excellent enzymatic potency (low nM IC₅₀) but poor cellular activity in elevating PGE2. What could be the issue?

  • A: This discrepancy often points to poor cellular permeability or high efflux. Check your compound's logP and polar surface area (PSA). The highly buried, hydrophilic nature of the 15-PGDH active site can favor very polar molecules that don't cross cell membranes well. Strategies include:
    • Design less polar prodrugs that are cleaved intracellularly.
    • Use cell-based counter-screens (e.g., PGE2 ELISA in A549 cells [4] [5]) early in optimization to identify this issue.
    • Run a cellular thermal shift assay (CETSA) to confirm target engagement in cells.

Q2: How can I improve the selectivity of my inhibitor against other short-chain dehydrogenases/reductases (SDRs)?

  • A: Exploit the unique lid-closing mechanism and the specific hinge residues (F185, Y217) of 15-PGDH [1].
    • Perform sequence alignment of the lid domain region against off-target SDRs. Design compounds that form specific interactions with residues unique to 15-PGDH in this region.
    • Use FEP+ calculations [3] to model your compound against homology models of off-target SDRs and predict selectivity.
    • Experimentally test against a panel of related enzymes in a counter-screen assay.

Q3: The synthetic yield of the correct sulfoxide enantiomer is low. Are there alternative scaffolds?

  • A: Yes, several potent scaffolds avoid the sulfoxide chirality challenge. Research has identified:
    • Tetrahydro-1H-cyclopropa[c][1,8]naphthyridine derivatives (e.g., HW201877, IC₅₀ = 3.6 nM) that are highly potent and orally bioavailable [5].
    • Other novel series have been developed using structure-based design and advanced computational methods [3], which may provide new, synthetically accessible chemotypes.

Rational Design & Optimization Strategies

The following diagram illustrates the logical workflow for optimizing 15-PGDH inhibitors, integrating the structural insights and experimental methods discussed.

G Start Start: Initial Lead Compound StructuralAnalysis Structural Analysis (Cryo-EM, Docking) Start->StructuralAnalysis PotencyIssue Low Potency? StructuralAnalysis->PotencyIssue SelectivityIssue Poor Selectivity? StructuralAnalysis->SelectivityIssue ADMEIssue Poor Cellular Activity/ADME? StructuralAnalysis->ADMEIssue OptimizePotency Optimize for Potency PotencyIssue->OptimizePotency Yes ExperimentalValidation Experimental Validation PotencyIssue->ExperimentalValidation No OptimizeSelectivity Optimize for Selectivity SelectivityIssue->OptimizeSelectivity Yes SelectivityIssue->ExperimentalValidation No OptimizeADME Optimize for ADME ADMEIssue->OptimizeADME Yes ADMEIssue->ExperimentalValidation No Strategy1 • Strengthen H-bonds (S138, Y151) • Enhance π-stacking (F185) • Exploit hydrophobic pocket OptimizePotency->Strategy1 Strategy2 • Target lid domain hinges (F185, Y217) • Exploit unique residues vs. other SDRs OptimizeSelectivity->Strategy2 Strategy3 • Adjust logP/PSA for permeability • Consider prodrug strategies • Use FEP+/ML for in silico prediction OptimizeADME->Strategy3 Strategy1->ExperimentalValidation Strategy2->ExperimentalValidation Strategy3->ExperimentalValidation Success Optimized Candidate ExperimentalValidation->Success

References

Frequently Asked Questions: Metabolite Interference

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common issues and solutions related to metabolite interference in 15-PGDH activity assays.

Question Answer & Troubleshooting Guidance
What is the primary cause of metabolite interference? The assay measures 15-PGDH activity by detecting generated NADH [1]. Interference can occur if test compounds or their metabolites directly react with the detection probe, fluoresce independently, or affect other enzymes in the NAD+/NADH pathway, leading to false signals.
How can I confirm that my results are accurate? Always run a full set of controls. The single most important step is to include a Substrate Blank (everything except the 15-PGDH enzyme). A high signal in this blank indicates compound-dependent interference [1].
My positive control works, but my test compound shows no inhibition. Why? This could indicate that your compound is not an inhibitor, or that it is a prodrug requiring metabolic activation not present in your purified enzyme system. Consider testing the compound in a cell-based model where metabolic enzymes are present.
I suspect my compound is unstable. How can I test this? Pre-incubate the compound in the assay buffer (without enzyme) and test its activity over time. A decrease in inhibitory effect suggests compound degradation. Using LC-MS to analyze the pre-incubation mixture can directly identify breakdown metabolites [1].

Experimental Protocol: Detecting Metabolite Interference

This protocol is adapted from the 15-PGDH Activity Assay Kit (Fluorometric) [1]. Following these steps meticulously is key to diagnosing interference.

Principle of the Assay

The assay detects 15-PGDH activity through a coupled reaction. 15-PGDH oxidizes its prostaglandin substrate, converting NAD+ to NADH. The NADH then reacts with a specific "PicoProbe," generating a strong fluorescence signal (Ex/Em = 535/587 nm) [1]. The core concept is that the fluorescent signal is directly proportional to 15-PGDH activity. Any compound that affects this reaction cascade, other than by inhibiting 15-PGDH, can cause interference.

Key Workflow & Controls for Troubleshooting

The diagram below outlines the essential steps and, crucially, the control experiments you must run to identify interference.

G Start Start Assay Setup Controls Key Control Samples Start->Controls C1 Complete Rxn (Positive Control) Controls->C1 C2 No Enzyme (Background Control) Controls->C2 C3 Substrate Blank (Test Compound + All Components Except 15-PGDH Enzyme) Controls->C3 Run Run Assay & Measure Fluorescence C1->Run C2->Run C3->Run Analyze Analyze Results Run->Analyze

Step-by-Step Procedure
  • Assay Preparation: Reconstitute all reagents as per the kit instructions. Keep them on ice.
  • Sample and Control Setup: In a 96-well microplate, set up the following reactions in duplicate or triplicate. The table below outlines the specific components for each critical control.
Component Positive Control Background Control Substrate Blank (Key for Interference)
15-PGDH Assay Buffer Top up to final volume Top up to final volume Top up to final volume
15-PGDH Substrate Included Included Included
PicoProbe Included Included Included
15-PGDH Enzyme Included - -
Test Compound - - Your compound
Vehicle for Compound Included Included -
  • Positive Control: Contains all components, including the 15-PGDH enzyme. This defines the 100% activity signal.
  • Background Control: Contains everything except the 15-PGDH enzyme. This signal should be subtracted from all other readings.
  • Substrate Blank (Critical): Contains your test compound and all components except the 15-PGDH enzyme. A significantly high signal here indicates your compound or its metabolites are directly reacting with the probe or fluorescing on their own [1].
  • Add NAD+: Initiate the reaction by adding NAD+ to all wells. Mix thoroughly.
  • Incubate and Measure: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence (Ex/Em = 535/587 nm) using a microplate reader.
Data Analysis and Interpretation
  • Calculate the 15-PGDH activity in your test samples relative to the Positive Control after subtracting the Background signal.
  • Crucial Interpretation: Compare the signal from your Substrate Blank to the Background Control.
    • If the Substrate Blank signal is high, your compound is causing direct interference. The observed "inhibition" in the main assay is likely an artifact. You cannot use this assay format for this compound.
    • If the Substrate Blank signal is low, but the compound shows strong inhibition, the result is likely valid, and the compound is a genuine inhibitor.

Advanced Troubleshooting Strategies

If you have confirmed interference, consider these next steps:

  • Use an Orthogonal Assay: The best approach is to switch to a different detection method. For example, a mass spectrometry-based assay that directly measures the consumption of the prostaglandin substrate or the production of the 15-keto metabolite can bypass fluorescence-based interference entirely.
  • Analyze Metabolites: If you suspect your compound is being metabolized by the enzyme preparation into an interfering species, you can use LC-MS/MS to analyze the assay mixture post-incubation to identify these metabolites [2].
  • Dilution Test: If the interference is concentration-dependent, try testing your compound at a lower concentration to see if the interference effect diminishes while still maintaining efficacy.

References

validating 15-PGDH inhibition in specific tissue types

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to some common questions about validating 15-PGDH inhibition.

  • FAQ 1: What are the core techniques for confirming 15-PGDH inhibition in a new tissue type? A multi-faceted approach is recommended. You should directly measure the enzyme's activity, quantify the resulting increase in its substrate (PGE₂), and assess downstream biological effects.

    • Direct Inhibition: Use Western Blotting and Immunohistochemistry with validated antibodies to check 15-PGDH protein levels in tissue lysates and sections [1].
    • Functional Consequence: Measure tissue PGE₂ levels using ELISA. Successful inhibition of 15-PGDH should lead to a significant increase in PGE₂ concentration [2].
    • Phenotypic Validation: Evaluate tissue-specific functional outcomes. For example, in aged cardiac tissue, inhibition with SW033291 improved systolic and diastolic function and reduced markers of oxidative stress and chronic inflammation [2].
  • FAQ 2: My inhibitor isn't showing the expected effect on PGE₂ levels. What could be wrong? This is a common troubleshooting point. The table below outlines potential issues and solutions.

Potential Issue Diagnostic Experiments Suggested Solution

| Insufficient inhibitor exposure | - Perform a dose-response curve.

  • Check compound solubility and stability in the buffer. | - Increase dose or optimize formulation for better bioavailability [3]. | | Tissue-specific bioavailability | - Measure compound concentration in the target tissue (e.g., LC-MS).
  • Use IHC to confirm 15-PGDH is present in your tissue of interest [1]. | - Switch to an inhibitor with demonstrated oral bioavailability (e.g., Quinoxaline amides) [3]. | | Off-target effects masking efficacy | - Test selectivity against related dehydrogenases.
  • Use a different inhibitor chemotype (e.g., Quinoxaline vs. Sulfoxide) to confirm the effect is on-target [4] [5]. | - Use the most selective inhibitor available and include proper controls. |

Experimental Protocols & Workflows

Here are detailed methodologies for key validation experiments cited in recent literature.

Protocol 1: Validating 15-PGDH Inhibition in an Age-Related Heart Failure Model

This protocol is adapted from a 2025 study that successfully used SW033291 to ameliorate heart failure in aged mice [2].

  • Animal Treatment: Treat young and aged C57BL/6 J mice with either a vehicle control or the 15-PGDH inhibitor (e.g., SW033291) for a period of four weeks.
  • Tissue Collection: After the treatment period, harvest cardiac tissues.
  • Molecular Validation:
    • Gene/Protein Expression: Use RT-qPCR and Western Blotting to confirm the downregulation of 15-PGDH and troponin I in the cardiac tissues.
    • Functional Assay: Use ELISA to measure prostaglandin E2 (PGE₂) levels, expecting a notable upregulation upon successful inhibition [2].
  • Functional & Phenotypic Assessment:
    • Cardiac Function: Measure heart function using echocardiography to assess improvements in systolic and diastolic function, particularly in aged mice.
    • Mechanistic Studies: Investigate underlying mechanisms by measuring markers of oxidative stress and chronic inflammation in the cardiac tissues.

The following diagram illustrates this experimental workflow:

Start Start: Animal Model Setup Treatment Treatment Phase Start->Treatment Young & aged C57BL/6 mice Molecular Molecular Validation Treatment->Molecular Cardiac tissue collection A1 Vehicle Control Treatment->A1 A2 15-PGDH Inhibitor (SW033291) Treatment->A2 Phenotypic Phenotypic Assessment Molecular->Phenotypic Validated inhibition & elevated PGE₂ B1 RT-qPCR & Western Blot Molecular->B1 B2 ELISA for PGE₂ Molecular->B2 C1 Echocardiography (Cardiac function) Phenotypic->C1 C2 Oxidative stress & inflammation assays Phenotypic->C2 B3 Confirm: ↓15-PGDH, ↑PGE₂ B1->B3 B2->B3

Protocol 2: Cellular-Level Validation in a Lung Adenocarcinoma Model

This protocol is based on a 2021 study that overexpressed 15-PGDH in A549 lung adenocarcinoma cells [6]. The principles can be inverted to validate inhibition.

  • Cell Line Preparation: Establish a stable cell line. For inhibition studies, you could use a wild-type line and treat with your inhibitor, or create a knockdown line as a control.
  • Proliferation & Drug Sensitivity:
    • Use the CCK-8 assay to determine cell proliferation rates over time.
    • Test sensitivity to chemotherapeutic agents like cisplatin; 15-PGDH inhibition is expected to increase susceptibility [6].
  • Proteomic & Pathway Analysis:
    • Use Tandem Mass Tag (TMT)-based quantitative proteomics to identify differentially expressed proteins.
    • Analyze the data to confirm that inhibition leads to the downregulation of the PI3K/AKT/mTOR signaling pathway, a key driver of tumor growth [6].
  • Functional Cellular Assays:
    • Use flow cytometry to analyze the cell cycle. Effective inhibition should induce G1/S phase arrest [6].
    • Perform wound healing and Transwell assays to show that inhibition reduces cell migration and invasion capacity.
  • EMT Marker Analysis: Use Western Blotting to check for markers of epithelial-mesenchymal transition (EMT). Successful inhibition should lead to upregulation of E-cadherin and ZO-1 (epithelial markers) and downregulation of β-catenin and Snail-1 (mesenchymal markers) [6].

The logical relationship between 15-PGDH inhibition and its observed cellular effects is summarized below:

Inhibitor 15-PGDH Inhibitor PGE2 Elevated PGE₂ Levels Inhibitor->PGE2 PI3K Inhibits PI3K/AKT/mTOR Signaling Pathway PGE2->PI3K Phenotype1 Reduced Cell Proliferation PI3K->Phenotype1 Phenotype2 G1/S Cell Cycle Arrest PI3K->Phenotype2 Phenotype3 Inhibited EMT Process PI3K->Phenotype3 Phenotype4 Increased Cisplatin Sensitivity PI3K->Phenotype4

Inhibitor Tool Compounds

The table below summarizes key inhibitors used in recent studies, which can serve as positive controls or starting points for your own research.

Inhibitor Name Key Chemotype Reported Potency (IC₅₀/Ki) Key Characteristics & Evidence

| SW033291 | Sulfoxide | Apparent Kᵢ of 0.1 nM [3] | - Doubled PGE₂ levels in mouse tissues (lung, liver, colon, bone marrow) [3].

  • Improved cardiac function in aged mice [2]. | | (+)-SW209415 | Sulfoxide (2nd Gen) | Sub-nanomolar [4] | - 10,000-fold improved solubility over SW033291 [4].
  • High-affinity binding exploits a dynamic "lid" domain of 15-PGDH [4]. | | Quinoxaline Amides (e.g., compound 31) | Quinoxaline | IC₅₀ = 5.8 nM [3] | - Achiral and orally bioavailable [3].
  • Good metabolic stability (e.g., t₁/₂ = 198 min in mouse liver S9) [3]. |

References

troubleshooting PGE2 measurement after 15-PGDH-IN-2 treatment

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: Why am I not detecting an increase in PGE2 after treating my cells with a 15-PGDH inhibitor?

    • A: Several factors could be at play. First, verify that your cellular model expresses functional 15-PGDH; the inhibitor will have no effect if the enzyme is not present [1]. Second, ensure you are using a sufficient concentration of inhibitor and an appropriate pre-incubation time before stimulation to allow the compound to take effect. Finally, the PGE2 you are detecting might be newly synthesized rather than protected from degradation. Using a COX inhibitor (like indomethacin) in combination with your 15-PGDH inhibitor can help distinguish between these pools [2].
  • Q2: My PGE2 measurements are highly variable between experiments. How can I improve consistency?

    • A: High variability often stems from the sample preparation and assay procedure. Ensure that the collection and processing of your cell culture supernatants or tissue homogenates are consistent and rapid, as PGE2 levels can change quickly. Always use a validated assay method. For example, a commercial PGE2 ELISA kit typically has an intra-assay precision (CV) of around 6%, which sets a benchmark for your own results [3]. Confirm that your standard curve is robust and falls within the detectable range (e.g., 31.3-4,000 pg/mL for a typical ELISA) [3].
  • Q3: How can I confirm that 15-PGDH-IN-2 is working in my experimental system?

    • A: The most direct way is to measure the production of the 15-keto-PGE2 metabolite. If 15-PGDH is successfully inhibited, you should see a decrease in 15-keto-PGE2 levels alongside the increase in PGE2 [4]. Furthermore, you can use a known positive control, such as the well-characterized inhibitor (+)SW033291, to establish the expected response in your model system [5].

Key Experimental Parameters at a Glance

The following table summarizes crucial data from the literature to help you benchmark your experiments.

Parameter Reported Value / Finding Context & Source
15-PGDH Inhibitor (Example) (+)SW033291 (Ki 0.1 nM) [4] Doubled PGE2 in mouse tissues (3h post 10 mg/kg IP dose) [4].
PGE2 ELISA Standard Range 31.3 - 4,000 pg/mL [3] Typical detection range for commercial kits [3].
PGE2 Assay Precision (CV) Intra-assay: 6%, Inter-assay: 11.7% [3] Example from a competitive ELISA kit [3].
15-PGDH in Disease Context Expression maintained in RA synovium [2] Methotrexate did not alter 15-PGDH expression, suggesting PGE2 pathway remains targetable [2].
Functional Validation Reduced lung fibrosis in mice [5] PGDHi ((+)SW033291) improved outcomes in a bleomycin-induced pulmonary fibrosis model [5].

Understanding the Core Mechanism

The diagram below illustrates the fundamental biological pathway you are targeting. A clear understanding of this process is essential for effective troubleshooting.

G Arachidonic_Acid Arachidonic_Acid COX Cyclooxygenase (COX-1/COX-2) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE₂ mPGES1->PGE2 15-PGDH 15-PGDH PGE2->15-PGDH Metabolite 15-keto-PGE₂ (Inactive) 15-PGDH->Metabolite NADH NADH 15-PGDH->NADH  + NADplus NAD⁺ NADplus->15-PGDH This compound This compound This compound->15-PGDH  Inhibits

Diagram 1: The PGE2 Metabolic Pathway and Site of 15-PGDH Inhibitor Action. 15-PGDH metabolizes PGE2 into an inactive compound. Your inhibitor (this compound) blocks this degradation, leading to the accumulation of active PGE2.

Systematic Troubleshooting Workflow

When your results are not as expected, follow this logical workflow to diagnose the problem.

G Start No PGE2 Increase After Treatment Step1 Confirm 15-PGDH Expression (Western Blot / IHC) Start->Step1 Step2 Validate Inhibitor Activity (Use (+)SW033291 as control) Step1->Step2 Enzyme not detected? Step5 Measure 15-keto-PGE2 (Direct proof of target engagement) Step1->Step5 Enzyme is present Step3 Optimize Assay Conditions (Check linear range, sample prep) Step2->Step3 Control also fails? Resolved Issue Resolved Step2->Resolved Control works Step4 Distinguish PGE2 Pools (Add COX inhibitor) Step3->Step4 Assay is valid? Step4->Step5 Step5->Resolved

Diagram 2: A step-by-step troubleshooting guide for PGE2 measurement issues. The yellow boxes are critical first steps, while the green box indicates a conclusive validation method.

References

15-PGDH-IN-2 efficacy compared to other 15-PGDH inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Key 15-PGDH Inhibitors

The following table summarizes the experimental data for several prominent 15-PGDH inhibitors, which you can use as a benchmark for comparison.

Inhibitor Name Chemical Class Reported Potency (IC₅₀ / Kᵢ) Key Characteristics In Vivo Efficacy Models

| SW033291 | Sulfoxide-containing Thienopyridine | Kᵢ,app ≈ 0.1 nM [1] [2] | - Tight-binding, enantioselective (R-enantiomer active) [2]

  • Requires intraperitoneal (IP) administration due to modest oral bioavailability [1] | - Bone marrow transplant recovery [1] [2]
  • Colitis (DSS-model) [1] [2]
  • Pulmonary fibrosis [3]
  • Sarcopenia [4] | | (+)-SW209415 | Sulfoxide-containing Thienopyridine (2nd Gen) | Sub-nanomolar [5] | - Improved solubility (10,000-fold over SW033291) [5]
  • Maintains high potency and in vivo efficacy [5] | Bone marrow transplant recovery [5] | | Quinoxaline Amides (e.g., compound 40 from [1]) | Quinoxaline | IC₅₀ ~ Low nanomolar (single-digit nM) [1] | - Achiral, synthetically accessible [1]
  • Good oral bioavailability [1]
  • Good metabolic stability (t₁/₂ = 198 min in mouse liver S9) [1] | Ulcerative colitis, bone marrow transplantation (oral administration) [1] | | ML148 (Compound 13) | Not specified in detail | IC₅₀ = 19 nM [2] | - Short half-life in rat liver microsomes (~7.3 min) [2]
  • No reported activity in animal models [2] | Not reported |

Detailed Experimental Protocols

To help you evaluate and compare the data, here are the key experimental methodologies commonly used to generate the results above.

  • In Vitro Enzymatic Activity Assay [1] [6]

    • Purpose: To measure direct inhibition of recombinant 15-PGDH enzyme.
    • Typical Protocol: The assay monitors the fluorescence increase from the conversion of NAD⁺ to NADH as 15-PGDH oxidizes its substrate (e.g., PGE₂). Inhibitors are tested in a concentration series against a fixed concentration of enzyme and substrate to determine IC₅₀ values.
  • Cell-Based PGE₂ Elevation Assay [1] [2]

    • Purpose: To confirm cellular activity and membrane permeability.
    • Typical Protocol: Cells (e.g., A549 lung cancer cells) are treated with the inhibitor. The accumulation of PGE₂ in the cell culture media is measured over time, often using ELISA or mass spectrometry, to confirm the inhibitor can block endogenous 15-PGDH activity in a cellular context.
  • In Vivo Efficacy and Pharmacokinetic Studies [1] [3]

    • Purpose: To evaluate therapeutic effect and drug properties in live animal models.
    • Typical Protocol:
      • Disease Models: Mice are used in validated models of human diseases, such as bleomycin-induced pulmonary fibrosis [3], dextran sulfate sodium (DSS)-induced colitis [1], or bone marrow transplantation [1].
      • Dosing: The inhibitor is administered (IP or orally) according to a set regimen.
      • Endpoint Analysis: Efficacy is assessed through histological scoring of target tissues, measurement of relevant functional outcomes (e.g., pulmonary function, survival, blood cell counts), and quantification of tissue PGE₂ levels.
      • PK/PD: Pharmacokinetic studies measure blood concentration over time to determine parameters like bioavailability and half-life [1].

Mechanism of Action and Structural Insights

Advanced structural studies have revealed how high-affinity inhibitors like SW033291 and SW209415 work.

architecture Inhibitor Inhibitor Active Site Active Site Inhibitor->Active Site Binds Ser138 & Tyr151 Ser138 & Tyr151 Active Site->Ser138 & Tyr151 H-bond with catalytic residues F185 & Y217 F185 & Y217 Active Site->F185 & Y217 π-stacking with hinge residues Lid Domain Closes Lid Domain Closes F185 & Y217->Lid Domain Closes Induces Traps Inhibitor Traps Inhibitor Lid Domain Closes->Traps Inhibitor Buried binding pocket Sub-nanomolar affinity

This induced-fit mechanism, where the enzyme's lid domain closes around the inhibitor, explains the sub-nanomolar affinity and high selectivity of these compounds [5].

References

15-PGDH-IN-2 tissue distribution compared to alternative inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Overview of 15-PGDH Inhibitors in Research

The table below summarizes key inhibitors mentioned in the scientific literature. It is important to note that these compounds are from different studies, and their data were generated under different experimental conditions.

Inhibitor Name / Chemotype Reported Potency (IC50/Ki) Key Pharmacokinetic & Tissue Distribution Findings In Vivo Efficacy Models
SW033291 & (+)-SW209415 (Sulfoxide-based) [1] [2] [3] Sub-nanomolar to nanomolar range (e.g., SW033291 Ki ~0.1 nM) [1] [3] Good tissue distribution (lung, liver, colon, bone marrow); earlier compounds required intraperitoneal (IP) injection; (+)-SW209451 offers improved solubility [1] [2] [3]. Ulcerative colitis, bone marrow transplantation recovery, pulmonary fibrosis, muscle rejuvenation [1] [2].
Quinoxaline amides (e.g., Compound 40) [1] Potent (IC50 in low nanomolar range) [1] Designed for good oral bioavailability; excellent stability in mouse liver fractions (t1/2 = 198 min) [1]. Protective activity shown in mouse models of ulcerative colitis and bone marrow transplantation [1].
Other Chemotypes (Rhodanines, Triazoles, Benzamidazoles) [1] [4] Potent (IC50 < 50 nM) [1] [4] Often face challenges such as poor metabolic stability or potential PAINS (pan-assay interference compounds) substructures, limiting their advancement [1] [4]. Limited in vivo data reported for these specific compounds [1].

Experimental Protocols for Tissue Distribution Studies

To objectively compare tissue distribution, researchers typically employ well-established pharmacokinetic protocols. The following workflow outlines a standard approach for such studies in mice, which can generate comparable data for different inhibitors [5] [6].

A 1. Study Design A1 • Select animal model (e.g., mice) • Define dose levels & routes (IV, PO) • Plan time-points for sample collection A->A1 B 2. Dosing & Sample Collection B1 • Administer inhibitor • Collect blood/plasma & tissues  (e.g., liver, lung, bone marrow, brain) at scheduled times B->B1 C 3. Bioanalysis C1 • Process samples (homogenization, extraction) • Quantify drug concentration using  Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) C->C1 D 4. Data & Modeling D1 • Calculate key parameters (AUC, Cmax, Tmax, t½) • Develop compartmental PK model • Determine tissue-to-plasma partition coefficients D->D1 A1->B1 B1->C1 C1->D1

Key parameters calculated from these experiments include [5] [6]:

  • AUC (Area Under the Curve): Total exposure of the drug over time.
  • Cmax: Maximum concentration of the drug.
  • Tmax: Time to reach Cmax.
  • t½ (Half-life): Time for drug concentration to reduce by half.
  • Bioavailability (F): The fraction of the administered dose that reaches systemic circulation.
  • Tissue Partition Coefficients: A ratio that describes how a drug distributes into a specific tissue compared to plasma.

How to Proceed with Your Comparison

Since a direct comparison for "15-PGDH-IN-2" is not available in the public domain, here are steps you can take to build this analysis:

  • Consult Specialized Databases: Search patent literature and chemical vendor websites (e.g., MedChemExpress, Selleckchem, Tocris) for data sheets on "this compound," which sometimes contain proprietary experimental data.
  • Conduct a Meta-Analysis: As shown above, you can compile data from various publications into a comparison table. Always note the different experimental conditions, as this limits direct comparability.
  • Establish a Testing Framework: The experimental protocol provided can serve as a reference for the standard against which any inhibitor's tissue distribution should be evaluated.

References

comparing 15-PGDH-IN-2 with quinoxaline amide inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

The table below summarizes the key available data for these two types of 15-PGDH inhibitors.

Feature 15-PGDH-IN-2 Quinoxaline Amide Inhibitors
Reported Potency (IC₅₀) 0.274 nM [1] Low nanomolar range (e.g., 1.2 nM to 6 nM for specific compounds) [2]
Oral Bioavailability Information not available in search results Good oral bioavailability reported [2]
In Vivo Efficacy Proposed for hair loss, bone formation, gastric ulcer, and dermal wound healing [1] Protective activity in mouse models of ulcerative colitis and bone marrow transplantation recovery [2]
Key Structural Features Information not available in search results Achiral, features a piperidinyl amide and a substituted phenyl or pyridyl ring [2]
Mechanism Insights Information not available in search results Binds to the catalytic site; exploits a dynamic "lid" domain for high-affinity binding [3]

Scientific Context and Mechanisms

To better understand these inhibitors, it is helpful to see how they target the 15-PGDH enzyme. The following diagram illustrates the shared biological pathway they influence.

pgdh_pathway Arachidonic_Acid Arachidonic_Acid COX COX Enzymes Arachidonic_Acid->COX PGE2 PGE2 Tissue Regeneration\n(Stem Cell Support) Tissue Regeneration (Stem Cell Support) PGE2->Tissue Regeneration\n(Stem Cell Support) 15-PGDH 15-PGDH PGE2->15-PGDH 15-keto-PGE2 15-keto-PGE2 COX->PGE2 15-PGDH->15-keto-PGE2 Inhibitors 15-PGDH Inhibitors Inhibitors->15-PGDH  Inhibits

This diagram shows that 15-PGDH is the key enzyme that inactivates prostaglandin E2 (PGE2). Inhibiting 15-PGDH prevents PGE2 degradation, thereby increasing its tissue levels to promote repair and regeneration [2] [4] [3].

Structural studies on potent 15-PGDH inhibitors have revealed a common mechanism where the inhibitor binds deep within the enzyme's active site. This binding promotes the closure of a dynamic "lid" domain, which encapsulates the inhibitor and results in very high-affinity, sub-nanomolar binding [3].

How to Proceed with Your Comparison

The lack of publicly disclosed data for This compound is a significant hurdle. To build a comprehensive comparison guide, I suggest you:

  • Consult Primary Literature: Search for the primary research article where this compound was first disclosed. This is the most likely source for detailed experimental data on its synthesis, structure-activity relationship (SAR), and full biological profile.
  • Explore Related Analogs: The quinoxaline amide class is well-documented. You could use it as a benchmark and contrast it with the data you find for this compound. Furthermore, the search results mention other potent inhibitors (e.g., 15-PGDH-IN-1, HW201877) which could serve as additional points of comparison [2] [1].
  • Focus on Key Criteria for Developers: When comparing, prioritize data on potency, selectivity, pharmacokinetics (especially oral bioavailability), and in vivo efficacy in relevant disease models, as these are critical for research and development professionals.

References

Therapeutic Efficacy of 15-PGDH Inhibition in Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key findings from multiple studies on 15-PGDH inhibition, primarily with SW033291, showcasing its effects in different pathological conditions.

Disease Model Therapeutic Effect of 15-PGDH Inhibition Key Experimental Data and Findings Primary Mechanism Proposed

| Alzheimer's Disease (AD) & Traumatic Brain Injury (TBI) [1] [2] | Protects blood-brain barrier (BBB), reduces oxidative stress and neuroinflammation, preserves cognition. | • 75% increase in 15-PGDH mRNA in human AD brains [1]. • In mouse models, SW033291 restored BBB integrity, prevented memory loss, and halted neurodegeneration without affecting amyloid pathology [1] [2]. | Increasing levels of anti-inflammatory substrates (e.g., PGE2, Resolvin D1) by preventing their degradation, thereby reducing oxidative damage in BBB-associated myeloid cells [1]. | | Colon & Liver Injury [3] | Potentiates tissue regeneration. | • SW033291 increased tissue PGE2 levels by approximately 2-fold [3]. • Promoted repair and regeneration in mouse models of colon and liver injury [3]. | Elevated PGE2 enhances Wnt signaling, supporting the expansion and repair of tissue stem cells [3]. | | Pulmonary Fibrosis (PF) [4] | Reduces fibrosis, improves lung function, and increases survival. | • SW033291 attenuated lung inflammation and collagen deposition [4]. • Improved survival rate from 65% (vehicle) to 90% (treated) in a bleomycin-induced PF model [4]. | Increased PGE2 disrupts TGFβ signaling, suppressing the differentiation of fibroblasts into collagen-producing myofibroblasts [4]. | | Bone Marrow Transplantation [3] | Accelerates hematopoietic recovery. | • SW033291 treatment doubled peripheral neutrophil counts and increased bone marrow stem/progenitor cells (SKL cells) by 65% [3]. • Increased hematopoietic colony formation by 50% in functional assays [3]. | PGE2 supports hematopoietic stem cell expansion and improves engraftment [3]. | | Colorectal Cancer (CRC) [5] | (Note: Strategy is to increase 15-PGDH) Upregulation of 15-PGDH, a tumor suppressor, reduces cancer progression. | • HDAC inhibitors (e.g., Sodium Butyrate) induced 15-PGDH expression in CRC cells [5]. • Loss of 15-PGDH correlated with elevated HDAC2 in human colon cancers [5]. | Countering the epigenetic repression of the 15-PGDH gene, thereby increasing degradation of tumor-promoting PGE2 [5]. | | Parkinson's Disease (PD) [6] [7] | (Note: 15-PGDH expression is altered) Context-dependent role in neuroinflammation. | • In a rat PD model, 15-PGDH levels were significantly upregulated in dopaminergic neurons upon neurotoxic insult [6] [7]. • Ibuprofen prevented most PD-like pathology [7]. | The PGD2/J2 signaling pathway contributes to chronic neuroinflammation. The role of 15-PGDH here may be complex and is not yet defined as a straightforward therapeutic target [6] [7]. |

Experimental Protocols for Key Findings

To help you evaluate and potentially replicate these findings, here are the methodologies from some of the key studies cited above.

  • In Vitro 15-PGDH Inhibition Assay [3]:

    • Method: A high-throughput cell-based screen was used to identify inhibitors of 15-PGDH enzyme activity. The potency of SW033291 was confirmed using recombinant 15-PGDH protein in vitro.
    • Key Parameters: The inhibitor dissociation constant (Kiapp) for SW033291 was found to be 0.1 nM. The IC50 value was approximately 1.5 nM when tested against 6 nM 15-PGDH. Inhibition was non-competitive with respect to the substrate PGE2.
  • In Vivo Efficacy in Disease Models [1] [3] [4]:

    • Animal Models:
      • Neurodegeneration: 5xFAD transgenic mouse model of Alzheimer's disease and a multimodal mouse model of TBI [1].
      • Hematopoiesis: Wild-type mice receiving bone marrow transplants after sublethal irradiation [3].
      • Pulmonary Fibrosis: Bleomycin-induced lung injury model in mice [4].
    • Dosing: SW033291 was typically administered intraperitoneally at 10 mg/kg, once or twice daily [3] [4].
    • Endpoints: Tissue PGE2 levels (measured by ELISA), histological analysis, functional tests (e.g., cognitive assays, pulmonary function tests), and survival monitoring.
  • Analysis of 15-PGDH Expression [5] [6]:

    • Quantitative Real-time PCR (qPCR): Used to measure 15-PGDH mRNA levels in human and mouse tissues and cell lines. Expression was normalized to a housekeeping gene like β-actin [5].
    • Immunohistochemistry/Immunofluorescence: Used to localize and quantify 15-PGDH protein in tissue sections (e.g., human colon cancer, mouse lung, rat brain) [5] [6] [4].
    • Chromatin Immunoprecipitation (ChIP): Used to demonstrate the binding of transcriptional repressors like HDAC2 to the 15-PGDH promoter in colorectal cancer cells [5].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the core signaling pathway modulated by 15-PGDH inhibition and a general workflow for in vivo efficacy testing.

G cluster_pathway Core Signaling Pathway of 15-PGDH Inhibition cluster_workflow In Vivo Therapeutic Efficacy Workflow PGH2 Arachidonic Acid (via COX-1/COX-2) PGE2 PGE2 PGH2->PGE2 PGE Synthase Degraded 15-keto PGE2 (Inactive) PGE2->Degraded 15-PGDH Pathway Promotes Tissue Regeneration & Reduces Fibrosis/Inflammation PGE2->Pathway Inhibition 15-PGDH Inhibitor (e.g., SW033291) Inhibition->Degraded Inhibits Start 1. Establish Disease Model Treat 2. Administer Compound Start->Treat Measure 3. Measure Outcomes Treat->Measure Analyze 4. Analyze Data Measure->Analyze Biomarker • Tissue PGE2 (ELISA) • 15-PGDH mRNA/Protein Measure->Biomarker Function • Cognitive Tests • Pulmonary Function Measure->Function Histology • Histology • Immunostaining Measure->Histology

Interpretation and Research Gaps

  • The "Therapeutic Index": The search results do not provide classic therapeutic index data (e.g., LD50/ED50) for 15-PGDH-IN-2 or SW033291. However, multiple studies report that SW033291 was well-tolerated in mice with no observed toxicity in blood counts, serum chemistry, or overall health during treatment periods [3] [4], suggesting a favorable safety profile in these models.
  • The Contrasting Role in Cancer: It is crucial to distinguish that while inhibiting 15-PGDH is beneficial in regenerative and inflammatory disease models, 15-PGDH itself acts as a tumor suppressor in cancers like colorectal cancer [5]. Therefore, in oncology, the therapeutic strategy is often to increase, not inhibit, 15-PGDH activity.

References

Author: Smolecule Technical Support Team. Date: February 2026

The Structural Basis for 15-PGDH Inhibitor Selectivity

Although quantitative data for "15-PGDH-IN-2" is not available, research on other potent 15-PGDH inhibitors (such as SW033291 and SW209415) reveals a common selectivity mechanism. These inhibitors achieve high selectivity by exploiting a unique dynamic "lid" domain in the 15-PGDH enzyme [1].

The diagram below illustrates how inhibitor binding triggers this selective mechanism.

G Inhibitor 15-PGDH Inhibitor BindingPocket Binding Pocket Inhibitor->BindingPocket 1. Binds to pocket LidDomain Lid Domain (Open) ClosedComplex Lid Domain (Closed) LidDomain->ClosedComplex 3. Closes over inhibitor BindingPocket->LidDomain 2. Induces fit High Selectivity High Selectivity ClosedComplex->High Selectivity 4. Results in

This "induced-fit" mechanism is enabled by specific hinge residues, primarily F185 and Y217 in the human enzyme. Inhibitors stabilize the closed lid conformation through interactions with these residues, effectively being encapsulated within the enzyme [1]. This mechanism is highly specific to 15-PGDH, which explains the high selectivity of these inhibitors.

Supporting Experimental Evidence

The following table summarizes key experimental findings that demonstrate the selectivity of 15-PGDH inhibitors:

Evidence Type Key Finding Experimental Method
Enzyme Specificity SW033291 showed no detectable effects on other related short-chain dehydrogenases (SDRs) [2]. Thermal denaturation assays [2].
Binding Affinity Inhibitors SW033291 and (+)-SW209415 bind 15-PGDH with sub-nanomolar affinity (Ki ~ 0.1 nM) [2] [1]. In vitro enzyme kinetics, Surface Plasmon Resonance (SPR) inferred from binding data [2].
Stereospecificity Only the (+)-enantiomer of SW209415 shows high activity; the (-)-enantiomer has significantly weaker binding [1]. Cryo-EM structure analysis, structure-activity relationship (SAR) studies [1].

References

Documented Effects of 15-PGDH Inhibition (via SW033291)

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Treatment Duration Key Effects & Findings Primary Experimental Readouts
Pulmonary Fibrosis [1] 35 days (long-term) Improved survival, reduced weight loss, decreased fibrosis, and improved lung function. Reduced acute inflammation. Histology (collagen, α-SMA), lung function tests, cytokine levels, survival rate.
Aged Muscle Rejuvenation [2] Not explicitly stated (inferred chronic) Increased muscle mass, strength, and exercise performance. Muscle mass measurement, strength tests, mitochondrial function, autophagy markers.
Acute Kidney Injury [3] ~24 hours (acute) Improved survival, attenuated renal injury and apoptosis. No significant change in key inflammatory cytokines. Serum creatinine/BUN, histology (tubular injury), TUNEL assay (apoptosis), cytokine PCR.
Colon Cancer Metastasis [4] 1 week (short-term) in model Increased liver metastasis, promoted cell proliferation, migration, and invasion in vitro. In vivo metastasis count, in vitro wound-healing/Invasion assays, EMT gene markers.

Experimental Protocols for Key Findings

To help you evaluate and potentially replicate these findings, here are the core methodologies from the pivotal studies.

Protocol: Long-Term Efficacy in Pulmonary Fibrosis [1]
  • Disease Model: Bleomycin-induced pulmonary fibrosis in mice.
  • Compound & Dosing: (+)SW033291, administered twice daily.
  • Treatment Schedule: Treatment began after bleomycin administration and continued for 35 days.
  • Key Assessments:
    • Survival & Weight: Monitored throughout the study.
    • Lung Function: Measured at endpoint.
    • Histology & Fibrosis: Lungs were analyzed for collagen deposition and α-SMA expression via staining.
    • Inflammation: Cytokine levels (e.g., IL-1β, IL-6) were measured in lung tissue and serum at early (day 7) and late time points.
Protocol: Acute Protection in Kidney Injury [3]
  • Disease Model: LPS-induced septic acute kidney injury in mice.
  • Compound & Dosing: SW033291 (10 mg/kg), administered intraperitoneally.
  • Treatment Schedule: A single dose was given before or after LPS challenge; survival was monitored over 5 doses.
  • Key Assessments:
    • Survival: Monitored for several days.
    • Renal Function: Blood Urea Nitrogen (BUN) and Serum Creatinine (Scr) levels were measured.
    • Kidney Tissue Analysis: Assessed for apoptosis (TUNEL staining, caspase-3/8, Bcl-2), autophagy markers, oxidative stress, and inflammation (PCR for IL-6, TNF-α, etc.).
Protocol: Pro-Metastatic Effect in Colon Cancer [4]
  • Disease Model: Splenic injection of HCT116 colon cancer cells in nude mice to assess liver metastasis.
  • Compound & Dosing: SW033291 (5 mg/kg), administered intraperitoneally.
  • Treatment Schedule: Twice daily for 1 week post-surgery.
  • Key Assessments:
    • Metastasis Score: The number of visible liver metastases and involved liver lobes were counted at endpoint (4 weeks post-surgery).
    • In Vitro: Cell proliferation (MTS assay), migration (wound-healing), and invasion (Transwell) were measured in HCT116 cells treated with SW033291.

Mechanisms of Action and Safety Considerations

The diagrams below illustrate the core biological mechanisms and contextual risks of 15-PGDH inhibition based on the available data.

architecture PGDHi 15-PGDH Inhibition (e.g., SW033291) PGE2 Increased PGE2 Levels PGDHi->PGE2 Mech1 Antagonizes TGF-β Signaling PGE2->Mech1 Mech2 Enhanced Mitochondrial Function PGE2->Mech2 Mech3 Increased Autophagy PGE2->Mech3 Outcome1 Reduced Myofibroblast Differentiation Mech1->Outcome1 Outcome2 Decreased Protein Degradation (Ubiquitin-Proteasome) Mech2->Outcome2 Outcome3 Improved Tissue Repair & Reduced Fibrosis Mech3->Outcome3 Outcome1->Outcome3 Combined Effect Outcome2->Outcome3 Combined Effect Outcome3->Outcome3 Combined Effect

architecture PGDHi 15-PGDH Inhibition PGE2 Sustained High PGE2 PGDHi->PGE2 Effect1 Upregulation of EMT Genes (N-cadherin, Snail, Twist2) PGE2->Effect1 Effect2 Increased Cancer Cell Proliferation & Invasion PGE2->Effect2 Outcome Potential for Enhanced Tumor Metastasis Effect1->Outcome Effect2->Outcome

Interpretation and Future Directions

The research suggests that the effects of 15-PGDH inhibition are highly context-dependent:

  • Therapeutic Potential: In non-cancerous, degenerative, or fibrotic diseases, increasing PGE2 via 15-PGDH inhibition shows promising long-term benefits for tissue repair and function [1] [2] [3].
  • Oncological Caution: In the context of cancer, particularly colon cancer, the same mechanism may have deleterious effects, promoting metastasis [4]. This highlights a critical area for safety assessment in drug development.

References

15-PGDH-IN-2 combination therapy with standard treatments

Author: Smolecule Technical Support Team. Date: February 2026

15-PGDH as a Therapeutic Target

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) degrades prostaglandin E2 (PGE2), a lipid molecule that promotes tissue repair and regeneration [1]. Inhibiting 15-PGDH raises PGE2 levels, which has been shown to be beneficial in various preclinical disease models. The table below summarizes key evidence for the therapeutic potential of 15-PGDH inhibition.

Disease Model Key Finding of 15-PGDH Inhibition Mechanistic Insights Cited Inhibitor(s)
Sarcopenia (Age-Related Muscle Loss) Increased muscle mass, strength, and exercise performance in aged mice [2]. Increased mitochondrial function, autophagy; decreased TGF-β signaling and ubiquitin-proteasome activity [2]. SW033291 [2]
Pulmonary Fibrosis Reduced severity of fibrotic lesions, improved lung function, and decreased mortality in mice [3]. Attenuated acute inflammation and TGF-β signaling; reduced collagen deposition [3]. SW033291 [3]
Bone Marrow Transplantation Accelerated recovery following bone marrow transplant in mice [1]. Elevated systemic PGE2 levels, which promotes hematopoiesis [1]. SW033291, compound 5 [1]
Ulcerative Colitis Minimized disease severity in a mouse model of colitis [1]. Elevated PGE2 levels in the colon, promoting tissue repair [1]. Orally bioavailable quinoxaline amides [1]

Experimental Insights into 15-PGDH Inhibition

The effects of 15-PGDH inhibition have been validated through detailed experimental protocols. Here is a summary of the methodologies from key studies:

  • In Vivo Efficacy in Sarcopenia: The study used aged mice treated with the small-molecule inhibitor SW033291. The key assessments included measuring grip strength (for strength), treadmill running (for exercise performance), and analysis of muscle mass. Tissues were examined using Western blotting and immunohistochemistry to confirm the underlying molecular mechanisms [2].
  • In Vivo Efficacy in Pulmonary Fibrosis: Mice with bleomycin-induced pulmonary fibrosis were treated with SW033291. Researchers evaluated outcomes through histological analysis of lung tissues (e.g., Masson's trichrome for collagen), measurement of inflammatory cytokines in serum and lung tissue, and pulmonary function tests [3].
  • Development of Oral Inhibitors: Research into quinoxaline amide inhibitors involved in vitro potency screening against recombinant human 15-PGDH enzyme. For promising compounds, in vivo pharmacokinetic studies in mice assessed oral bioavailability, and efficacy was demonstrated in disease models like colitis [1].

Key Signaling Pathway

The therapeutic effects of 15-PGDH inhibitors are primarily mediated through the PGE2 signaling pathway. The following diagram illustrates this core mechanism:

G Inhibitor 15-PGDH Inhibitor PGDH 15-PGDH Enzyme Inhibitor->PGDH Inhibits PGE2 PGE2 PGDH->PGE2 Degrades metabolite 15-keto-PGE2 (Inactive) PGE2->metabolite Conversion EP_Receptors EP1-4 Receptors PGE2->EP_Receptors Binds to Biological_Effects Biological Effects: • Tissue Regeneration • Anti-fibrosis • Muscle Growth EP_Receptors->Biological_Effects Activates

How to Proceed with Your Research

Given the promising landscape but lack of specific data on 15-PGDH-IN-2, I suggest the following steps to continue your research:

  • Consult Specialist Databases: Search for "this compound" in commercial chemical and pharmaceutical databases (e.g., Mcule, MolPort) to find its vendor and available specifications.
  • Review Patent Literature: The compound may be referenced in patent filings, which can provide detailed chemical and early experimental data not found in journal articles.
  • Explore Related Compounds: The inhibitors mentioned in the table (like SW033291 and the quinoxaline amides) are well-studied and could serve as valuable reference points or tool compounds for your own combination therapy research.

References

×

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

331.03368562 Da

Monoisotopic Mass

331.03368562 Da

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types